STING agonist-22
Description
Properties
Molecular Formula |
C40H48N14O6 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+ |
InChI Key |
HYWPJLWOHDVWMY-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Purification of STING Agonist-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology and vaccinology. STING agonists, particularly non-nucleotide small molecules like STING agonist-22 (also known as CF501), are of significant interest due to their potential for systemic administration and favorable pharmacological properties. This technical guide provides an in-depth overview of the synthesis and purification methods applicable to this compound and structurally related compounds, alongside experimental protocols for activity assessment and a visualization of the core signaling pathway.
Core Concepts: The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-viral response.
An In-Depth Technical Guide to STING Agonist-22 (CF501)
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for therapeutic intervention, particularly in immuno-oncology and as a vaccine adjuvant. Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the priming of adaptive immune responses. STING agonist-22, also known as CF501, is a potent, non-nucleotide small molecule agonist of human STING. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound (CF501) is a complex heterocyclic molecule. Its structure is distinct from the endogenous cyclic dinucleotide (CDN) ligands of STING.
Chemical Structure:
SMILES: NC(C1=CC2=C(N=C1)N(C/C=C/CN3C(NC(C4=CC(C)=NN4CC)=O)=NC5=C3C(OCCCN6CCOCC6)=CC(C(N)=O)=C5)C(NC(C7=CC(C)=NN7CC)=O)=N2)=O[1]
Table 1: Physicochemical Properties of this compound (CF501)
| Property | Value | Reference |
| Molecular Formula | C40H48N14O6 | [1] |
| Molecular Weight | 820.90 g/mol | [1] |
| CAS Number | 2408723-12-4 | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | DMSO: 100 mg/mL (121.82 mM) | [1] |
| Half-life (mice) | 0.5 hours |
Biological Activity and Mechanism of Action
This compound is a potent activator of the STING signaling pathway. Unlike endogenous STING agonists, it is a non-nucleotide molecule, which may offer advantages in terms of stability and cell permeability.
In Vitro Activity
In Vivo Activity
In preclinical mouse models, this compound has demonstrated a favorable safety profile while robustly, albeit transiently, activating the innate immune system. Its short half-life of 0.5 hours in mice indicates rapid clearance, which can be advantageous in minimizing systemic inflammatory side effects.
STING Signaling Pathway
The activation of STING by an agonist like this compound initiates a downstream signaling cascade, as depicted in the following diagram.
Caption: this compound activates the STING pathway, leading to the transcription of interferons and cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.
In Vitro STING Activation Assay
This protocol describes the measurement of STING activation in a human monocytic cell line (THP-1) by quantifying the induction of an interferon-stimulated gene (ISG) reporter.
Materials:
-
THP-1 Dual™ cells (InvivoGen)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Pen-Strep)
-
Normocin™ (InvivoGen)
-
Zeocin™ (InvivoGen)
-
QUANTI-Luc™ (InvivoGen)
-
This compound (CF501)
-
96-well plates (white, clear bottom for luminescence)
-
Luminometer
Procedure:
-
Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, 100 µg/mL Normocin™, and 200 µg/mL Zeocin™. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells per well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to the desired final concentrations.
-
Cell Treatment: Add 20 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold induction of ISG expression.
Caption: Workflow for assessing in vitro STING activation by this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound (CF501)
-
Vehicle suitable for injection (e.g., saline, PBS with a solubilizing agent)
-
Syringes and needles for administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing Formulation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.
-
Administration: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous, intraperitoneal, or intramuscular).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.
Conclusion
This compound (CF501) is a valuable tool for researchers studying the STING pathway and its role in immunity. Its potent, non-nucleotide nature offers a unique profile for investigation as a potential therapeutic agent or vaccine adjuvant. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting field.
References
Technical Guide: Mechanism of Action of STING Agonist-22
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal for initiating anti-pathogen defenses and, notably, for generating robust anti-tumor immunity. STING agonists are emerging as a promising class of therapeutics in immuno-oncology. This document provides a detailed technical overview of the mechanism of action for a representative small-molecule, "STING Agonist-22," including its interaction with the STING protein, the resultant signaling cascade, quantitative performance data, and detailed experimental protocols for its characterization.
This compound: Core Mechanism of Action
This compound is a synthetic, non-nucleotide small molecule designed to directly bind to and activate the STING protein, mimicking the function of its natural ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP). The activation process is a multi-step event involving precise molecular interactions and subcellular trafficking.
Binding and Conformational Change
In its inactive state, STING exists as a homodimer embedded in the membrane of the endoplasmic reticulum (ER)[1][2]. The activation cascade is initiated when this compound binds directly to a pocket within the cytosolic ligand-binding domain (LBD) of the STING dimer[3]. This binding event induces a significant conformational change in the STING protein. The LBDs of the dimer rotate inward, and a flexible "lid" region (comprising β2-β3 loops) closes over the binding pocket, effectively sequestering the agonist[4][5]. This transition from an "open" inactive state to a "closed" active conformation is the critical first step in signal transduction.
Oligomerization and Translocation
The agonist-induced conformational change exposes new interfaces on the STING protein, promoting the formation of higher-order oligomers. This oligomerization is an essential step for signal amplification and downstream pathway activation. Once oligomerized, the entire STING-agonist complex translocates from the ER, trafficking through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.
Downstream Signaling Cascade
Within the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, once activated, phosphorylates multiple substrates:
-
STING: TBK1 phosphorylates the C-terminal tail (CTT) of STING, creating docking sites for further signaling partners.
-
IRF3: The recruited Interferon Regulatory Factor 3 (IRF3) is phosphorylated by TBK1. This phosphorylation causes IRF3 to homodimerize and translocate into the nucleus. In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (e.g., IFN-β).
-
NF-κB Pathway: STING activation also leads to the activation of the IKK complex, which in turn promotes the nuclear translocation of NF-κB. This results in the transcription of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CCL5, and CXCL10.
The secreted IFN-β then acts in both an autocrine and paracrine manner, binding to its receptor (IFNAR) on tumor and immune cells, further amplifying the immune response and promoting the maturation of dendritic cells (DCs), which are essential for priming anti-tumor T cells.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 3. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Kinetics of STING Agonists
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response.[1][2] Activation of STING by agonist binding leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy.[3][4][5] This technical guide provides an in-depth overview of the binding affinity and kinetics of STING agonists with the STING protein.
It is important to note that a specific compound denoted as "STING agonist-22" was not identified in publicly available scientific literature. Therefore, this guide will utilize data and protocols for well-characterized representative STING agonists, such as the natural agonist 2',3'-cGAMP and the synthetic non-cyclic dinucleotide (non-CDN) agonist diABZI, to illustrate the core principles and methodologies.
Quantitative Binding Data for Representative STING Agonists
The binding affinity of a ligand to its receptor is a crucial parameter in drug development, often correlating with the compound's potency. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities for several well-characterized STING agonists.
| Agonist | STING Variant | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| 2',3'-cGAMP | Human STING (R232) | Surface Plasmon Resonance (SPR) | 3.79 nM (Kd) | |
| 2',3'-cGAMP | Human STING (A162) | Surface Plasmon Resonance (SPR) | 1.5 nM (Kd) | |
| diABZI | Human STING (R232) | Surface Plasmon Resonance (SPR) | 0.05 nM (Kd) | |
| ST12 | Human STING (R232) | Biolayer Interferometry | 14 µM (Kd) | |
| SNX281 | Human STING | Filter-Binding Assay (Competition) | 4.1 ± 2.2 µM (IC50) |
Experimental Protocols
The determination of binding affinity and kinetics is typically performed using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of a STING agonist.
Materials:
-
Biacore T200 instrument or similar
-
CM5 sensor chip
-
Recombinant human STING protein (e.g., residues 155-341 with an N-terminal biotinylation tag)
-
Streptavidin
-
STING agonist of interest
-
Running buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO)
Procedure:
-
Immobilization of STING Protein:
-
Pre-treat the CM5 sensor chip with streptavidin.
-
Inject the biotinylated STING protein over the streptavidin-coated sensor surface to achieve a stable immobilization level. A reference flow cell should be prepared with streptavidin alone to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the STING agonist in running buffer. A typical concentration range might start from 10 µM with three-fold dilutions.
-
Inject the different concentrations of the agonist over the immobilized STING protein at a constant flow rate (e.g., 100 µL/min).
-
Monitor the association of the agonist to the STING protein in real-time. An association time of 60 seconds is often used.
-
After the association phase, switch to running buffer alone and monitor the dissociation of the agonist from the STING protein. The dissociation time can be varied depending on the off-rate of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.
-
The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
A Technical Deep Dive into the Downstream Signaling of STING Agonist-22 (CF501)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Pharmacological activation of STING has emerged as a promising strategy in immunotherapy, particularly in vaccine adjuvantation and oncology. This technical guide provides an in-depth analysis of the downstream signaling pathways activated by the novel, non-nucleotide STING agonist, STING agonist-22 (also known as CF501) . This document summarizes key quantitative data, details experimental protocols for pathway analysis, and provides visual diagrams of the activated signaling cascades.
Core Signaling Pathways Activated by this compound
This compound (CF501) is a potent activator of the STING pathway, leading to the induction of a robust type I interferon (IFN-I) response and the production of various pro-inflammatory cytokines.[1][2][3] The core mechanism involves the direct binding of CF501 to the STING protein, which triggers a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the activation of key transcription factors.
The primary downstream pathways activated by this compound are:
-
TBK1-IRF3 Axis: Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of IFN-I genes, primarily IFN-β, leading to their transcription.
-
NF-κB Pathway: STING activation also leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus. Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory cytokines and chemokines.
The concerted activation of these pathways results in a potent innate immune response characterized by the secretion of type I interferons and a variety of other cytokines that play a crucial role in orchestrating the subsequent adaptive immune response.
Quantitative Analysis of Downstream Signaling
The activation of STING by CF501 leads to a rapid and robust induction of type I interferons and pro-inflammatory cytokines.[1] The following tables summarize the quantitative data on the activation of downstream signaling molecules and cytokine production in various cell types and in vivo models.
Table 1: In Vitro Activity of this compound (CF501)
| Assay Type | Cell Line | Parameter Measured | EC50 / Concentration | Result | Reference |
| STING Activation | THP1-Dual™ KI-hSTING Cells | IRF-Luciferase Reporter | EC50 ≈ 0.5 - 5.0 µM | Potent activation of IRF pathway | [4] |
| Cytokine Secretion | Human PBMCs | IFN-β production | 10 µM | Significant increase in IFN-β | |
| Cytokine Secretion | Murine Dendritic Cells (DC2.4) | CXCL10 production | EC50 ≈ 0.8 - 8.0 µM | Robust induction of CXCL10 | |
| Phosphorylation | THP-1 cells | Phospho-STING (p-STING) | 1 µM | Increased phosphorylation | |
| Phosphorylation | THP-1 cells | Phospho-IRF3 (p-IRF3) | 1 µM | Increased phosphorylation |
Table 2: In Vivo Cytokine Induction by this compound (CF501) in Mice
| Cytokine | Time Point (post-administration) | Fold Increase vs. Control | Reference |
| IFN-β | 6 hours | ~10-fold | |
| TNF-α | 6 hours | ~8-fold | |
| IL-6 | 6 hours | ~15-fold | |
| CXCL10 | 24 hours | ~20-fold |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound's downstream signaling pathways.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (CF501)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated STING and IRF3
This protocol details the detection of phosphorylated STING (p-STING) and IRF3 (p-IRF3) in cell lysates by Western blotting.
Materials:
-
THP-1 cells
-
This compound (CF501)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture THP-1 cells to 80-90% confluency. Treat cells with this compound (e.g., 1-10 µM) for a specified time (e.g., 1-3 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of secreted cytokines, such as IFN-β and TNF-α, in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β, TNF-α)
-
Microplate reader
Procedure:
-
Sample Collection: Culture cells (e.g., PBMCs) and treat with this compound for a specified time (e.g., 24 hours). Collect the cell culture supernatant.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the plate and add the detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Incubate in the dark for 15-30 minutes.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 4: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the in vivo anti-tumor activity of this compound.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration, cytokine levels).
Conclusion
This compound (CF501) is a potent, non-nucleotide activator of the STING pathway, driving a robust type I interferon and pro-inflammatory cytokine response through the activation of the TBK1-IRF3 and NF-κB signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of STING agonists. Further investigation into the nuanced downstream effects of CF501 in different cellular contexts will continue to be a valuable area of research.
References
- 1. A novel STING agonist-adjuvanted pan-sarbecovirus vaccine elicits potent and durable neutralizing antibody and T cell responses in mice, rabbits and NHPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 3. Innovative adjuvant augments potency of a SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Induction of IFN-β by STING Agonists: A Technical Guide
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of the STING pathway leads to the production of type I interferons (IFNs), particularly IFN-β, which play a pivotal role in orchestrating antiviral and antitumor immune responses.[3][4] Consequently, STING agonists are being actively investigated as potent immunotherapeutic agents. This technical guide provides an in-depth overview of the effects of STING agonists on IFN-β production, detailing the underlying signaling cascade, quantitative data from preclinical studies, and common experimental protocols. For the purpose of this guide, "STING agonist-22" is considered a representative placeholder for a potent synthetic STING agonist, and the data presented is a synthesis of findings from various well-characterized STING agonists.
The STING Signaling Pathway to IFN-β Production
Upon binding of a STING agonist, such as the endogenous ligand cyclic GMP-AMP (cGAMP) or a synthetic small molecule, the STING protein, resident on the endoplasmic reticulum, undergoes a conformational change and activation. This activation triggers the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.
Quantitative Data on IFN-β Production by STING Agonists
The efficacy of STING agonists in inducing IFN-β production has been quantified in numerous studies using various cell lines and model systems. The following tables summarize representative data.
Table 1: In Vitro IFN-β Production in Human Cells
| STING Agonist | Cell Line | Concentration | IFN-β Production (EC50 or Fold Induction) | Reference |
| SNX281 | THP-1 | Dose-dependent | EC50: 160 nM | |
| diABZI | Human PBMCs | Not Specified | Potent induction | |
| 2'3'-cGAMP | J774A.1 | Not Specified | 2.5 times vs. control | |
| Model Agonist | Human PBMCs | 1.0 - 10.0 µM | EC50 range |
Table 2: In Vitro IFN-β Production in Murine Cells
| STING Agonist | Cell Line | Concentration | IFN-β Production (Fold Induction) | Reference |
| 2'3'-cGAMP | B16-F10 | Not Specified | 1.6 times vs. control | |
| 2'3'-cGAMP | H5V | Not Specified | 1.3 times vs. control | |
| DMXAA + LPS | Murine Macrophages | Not Specified | Synergistic increase vs. either agonist alone |
Table 3: In Vivo IFN-β Production
| STING Agonist | Animal Model | Administration | IFN-β Induction | Reference |
| STING agonist | 4T1 breast cancer mouse model | Intratumoral | Significant increase in tumor mass | |
| 2'3'-cGAMP | 4T1 tumor-bearing mice | Intratumoral | Increased concentration observed | |
| cGAMP | EAE mouse model | Intramuscular | Production induced in mice | |
| diABZI-4 | Mice | Intranasal | Peak at 3 hours in lung homogenates |
Experimental Protocols for Assessing IFN-β Production
The evaluation of a STING agonist's ability to induce IFN-β is a critical step in its preclinical development. A typical workflow involves cell-based assays to quantify IFN-β protein levels or gene expression.
1. Cell Culture and Treatment:
-
Cell Lines: Immune cell lines such as human monocytic THP-1 cells, murine macrophage J774A.1, or primary cells like human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Seeding: Cells are seeded in appropriate multi-well plates at a predetermined density. For instance, THP-1 cells may be seeded at 100,000 cells per well in a 96-well plate.
-
Agonist Preparation: The STING agonist is typically dissolved in a suitable solvent like DMSO and then serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The diluted agonist is added to the cells, and they are incubated for a specified period, often ranging from 6 to 24 hours, to allow for gene expression and protein secretion.
2. Quantification of IFN-β:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a common method for quantifying the amount of secreted IFN-β protein in the cell culture supernatant. The supernatant is collected after the incubation period and analyzed using a commercially available IFN-β ELISA kit according to the manufacturer's instructions.
-
Reporter Gene Assays: Reporter cell lines, such as THP1-Dual™ cells, which express a luciferase gene under the control of an IRF-inducible promoter, can be used. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be measured as a luminescent signal.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique measures the expression of the IFNB1 gene at the mRNA level. Total RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then the IFNB1 transcript levels are quantified by qPCR.
Conclusion
STING agonists are a promising class of immunomodulatory agents that potently induce the production of IFN-β. This induction is a direct consequence of the activation of the STING-TBK1-IRF3 signaling axis. The quantification of IFN-β serves as a key biomarker for the activity of these compounds in preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel STING agonists in activating this critical innate immune pathway. The continued exploration of STING agonists holds significant potential for the development of new therapies for cancer and infectious diseases.
References
An In-Depth Technical Guide: In Vitro Characterization of STING Agonist-22 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of STING Agonist-22, a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates a potent immune response.[1] Pharmacological activation of this pathway is a promising therapeutic strategy for cancer immunotherapy and vaccine development.[2][3][4] This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the underlying biological and experimental processes.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[5] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.
Experimental Workflow for In Vitro Characterization
A tiered approach is employed to characterize this compound, starting with broad screening and moving towards more specific mechanistic assays. The workflow begins with a high-throughput cellular reporter assay to determine primary activity and potency. This is followed by quantification of endogenous cytokine production in primary human immune cells. Finally, direct target engagement is confirmed by assessing the phosphorylation of key signaling proteins.
Detailed Experimental Protocols
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing an interferon-stimulated response.
-
Methodology:
-
Cell Line: THP-1 human monocytic cells stably expressing an Interferon-Stimulated Response Element (ISRE) coupled to a luciferase reporter gene (THP-1-ISRE-Luc) are used.
-
Plating: Cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Treatment: A 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) is added to the cells. The natural STING ligand 2'3'-cGAMP is used as a positive control.
-
Incubation: Cells are incubated for 24 hours at 37°C and 5% CO2.
-
Detection: Luciferase substrate is added, and luminescence is measured using a plate reader.
-
Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
-
Objective: To quantify the induction of key downstream effector cytokines (IFN-β) and chemokines (CXCL10) in primary human immune cells.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Plating: PBMCs are plated at 1 x 10^6 cells/well in a 96-well plate.
-
Treatment: Cells are treated with this compound at various concentrations for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of IFN-β and CXCL10 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Objective: To provide direct evidence of target engagement by detecting the phosphorylation of STING and its downstream kinase, TBK1.
-
Methodology:
-
Cell Line: THP-1 cells are used.
-
Treatment: Cells are treated with a fixed concentration of this compound (e.g., 1 µM) for a short time course (e.g., 0, 1, 3, 6 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-STING (Ser366), phospho-TBK1, total STING, total TBK1, and a loading control (e.g., GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Objective: To evaluate the potency of this compound against the most common polymorphic variants of human STING.
-
Methodology:
-
Cell Lines: HEK293T cells, which lack endogenous STING expression, are stably transfected to express full-length wild-type (WT) STING or common variants (e.g., HAQ, AQ, REF, Q). Each cell line also co-expresses an ISRE-luciferase reporter construct.
-
Assay: The cellular reporter assay described in section 3.1 is performed on each of the STING variant cell lines.
-
Analysis: EC50 values are determined for each variant to assess any allele-specific activity.
-
Quantitative Data Summary
The following tables summarize the quantitative in vitro activity of this compound.
Table 1: Potency of this compound in Cellular Reporter Assays
| Cell Line | Target | EC50 (nM) |
|---|---|---|
| THP-1-ISRE-Luc | Endogenous Human STING | 85.5 |
| HEK293T-ISRE-Luc | WT STING | 92.3 |
| HEK293T-ISRE-Luc | HAQ STING Variant | 88.7 |
| HEK293T-ISRE-Luc | REF STING Variant | 115.4 |
| HEK293T-ISRE-Luc | AQ STING Variant | 250.1 |
Table 2: Cytokine and Chemokine Induction by this compound in Human PBMCs (24h)
| Agonist-22 Conc. (µM) | IFN-β (pg/mL) | CXCL10 (pg/mL) |
|---|---|---|
| 0 (Vehicle) | < 10 | < 20 |
| 0.01 | 150.2 | 450.6 |
| 0.1 | 895.5 | 2,100.8 |
| 1.0 | 2,540.1 | 8,560.4 |
| 10.0 | 2,610.8 | 8,995.2 |
Data are representative. IFN-β and CXCL10 levels are reported as mean values.
Mechanism of Action
The collected data confirm that this compound functions as a direct activator of the STING protein. It potently induces STING-dependent downstream signaling, evidenced by ISRE reporter activation and robust Type I IFN production. The activity across multiple human STING variants expressed in null-background cells strongly indicates that the compound's mechanism of action involves direct engagement of the STING protein. This activation leads to the phosphorylation of downstream effectors, initiating an innate immune response.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and direct activator of the STING signaling pathway. It effectively stimulates STING-dependent gene expression in both engineered reporter lines and primary human immune cells, leading to the production of key immunomodulatory cytokines. Furthermore, this compound maintains activity across several common human STING variants. These findings establish a strong preclinical rationale for the continued development of this compound as a potential immunotherapeutic agent.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of STING Agonist-22 (CF501)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stimulator of interferon genes (STING) has emerged as a promising therapeutic target in immuno-oncology and vaccinology. Activation of the STING pathway initiates a potent innate immune response, characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridges to and enhances the adaptive immune response. This guide provides a comprehensive technical overview of the discovery and development of STING Agonist-22, also known as CF501, a novel and potent non-nucleotide small-molecule STING agonist. We will delve into its mechanism of action, present available quantitative data from preclinical studies, detail key experimental protocols for its evaluation, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound (CF501)
This compound (CF501) is a synthetic, non-cyclic dinucleotide (non-CDN) small molecule that has been identified as a potent activator of the STING signaling pathway.[1] Unlike first-generation STING agonists, which were often CDN analogs with limitations in stability and cell permeability, CF501 represents a new class of compounds with the potential for improved pharmacological properties.[1] Its primary mechanism of action involves the direct binding to the STING protein, leading to a conformational change that triggers downstream signaling cascades.[1] This activation results in the robust production of IFN-I and other pro-inflammatory cytokines, making CF501 a strong candidate for development as both a cancer immunotherapeutic agent and a vaccine adjuvant.
Chemical Properties:
| Property | Value |
| Compound Name | This compound (CF501) |
| CAS Number | 2408723-12-4 |
| Molecular Formula | C₄₀H₄₈N₁₄O₆ |
| Molecular Weight | 820.9 g/mol |
| Class | Non-nucleotide STING Agonist |
Mechanism of Action
The activation of the immune system by CF501 is initiated through the canonical STING signaling pathway. Although not a natural cyclic dinucleotide, CF501 mimics the function of the endogenous STING ligand, 2'3'-cGAMP.
The key steps in the mechanism of action are as follows:
-
Binding and Activation: CF501 enters the cytoplasm and directly binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its activation.
-
Trafficking and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus. In this process, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Simultaneously, STING activation also leads to the activation of the IκB kinase (IKK) complex, which in turn activates the nuclear factor kappa B (NF-κB) pathway.
-
Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 forms dimers and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving their transcription. Activated NF-κB also translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory cytokine genes.
-
Immune Response: The secreted IFN-I and pro-inflammatory cytokines orchestrate a robust innate immune response and promote the priming and activation of adaptive immune cells, including T cells.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound (CF501) from preclinical studies.
Table 1: In Vitro Activity of CF501
| Assay | Cell Line | Parameter | Value | Reference |
| STING Activation | THP-1 cells | Phosphorylation of STING, TBK1, IRF3 | Robust activation | |
| IFN-β Induction | Human PBMCs | EC₅₀ | Not explicitly reported | - |
| Cytokine Induction | Draining Lymph Nodes (in vivo) | Pro-inflammatory cytokines and Type I IFNs | Significant induction |
Note: Specific EC₅₀ values for different human STING variants (e.g., WT, HAQ, R232H) for CF501 are not yet publicly available in the reviewed literature.
Table 2: In Vivo Pharmacokinetics and Efficacy of CF501
| Species | Model | Administration Route | Key Findings | Reference |
| Mice | Vaccine Adjuvant Model | Intramuscular | Half-life of 0.5 hours; undetectable in plasma after 2 hours. Significantly stronger neutralizing antibody and T cell responses compared to Alum and cGAMP adjuvants. | |
| Rabbits | Vaccine Adjuvant Model | Intramuscular | Elicited exceptionally potent neutralizing antibody responses. | |
| Rhesus Macaques | Vaccine Adjuvant Model | Intramuscular | Produced high titers of neutralizing antibodies and durable humoral and cellular immune responses. | |
| hACE2-transgenic Mice | SARS-CoV-2 Challenge Model | Intramuscular (with vaccine) | Almost complete protection against SARS-CoV-2 challenge. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound (CF501).
In Vitro STING Activation Assay in THP-1 Cells
This protocol describes how to assess the activation of the STING pathway in human monocytic THP-1 cells by measuring the phosphorylation of key signaling proteins.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (CF501)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of CF501 in culture medium. Treat the cells with different concentrations of CF501 or DMSO (vehicle control) for a specified time (e.g., 1, 3, 6 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cytokine Profiling by ELISA
This protocol details the measurement of cytokine secretion from cells treated with CF501 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Appropriate cell culture medium
-
This compound (CF501)
-
DMSO (vehicle control)
-
ELISA kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of CF501 or DMSO for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA:
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
This typically involves adding the supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
In Vivo Vaccine Adjuvant Efficacy Study in Mice
This protocol provides a general framework for evaluating the adjuvant effect of CF501 in a mouse vaccination model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Antigen of interest (e.g., SARS-CoV-2 RBD-Fc)
-
This compound (CF501)
-
Control adjuvants (e.g., Alum, cGAMP)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
-
Equipment for blood collection and serum isolation
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Antigen only, Antigen + Alum, Antigen + cGAMP, Antigen + CF501).
-
Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the respective adjuvants or PBS on the day of immunization.
-
Immunization: Immunize the mice via the intramuscular route with the prepared vaccine formulations on day 0. A booster immunization can be given on a subsequent day (e.g., day 14 or 21).
-
Blood Collection: Collect blood samples from the mice at various time points post-immunization (e.g., pre-immunization, and 2, 4, 6 weeks post-prime and post-boost).
-
Serum Isolation: Process the blood samples to isolate the serum.
-
Antibody Titer Measurement: Determine the antigen-specific antibody titers in the serum samples using ELISA.
-
Neutralizing Antibody Assay: Assess the functional capacity of the induced antibodies to neutralize the target pathogen or toxin using a neutralization assay.
-
T-cell Response Analysis: At the end of the study, spleens can be harvested to analyze antigen-specific T-cell responses using techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Data Analysis: Compare the antibody titers and T-cell responses between the different adjuvant groups.
Conclusion and Future Directions
This compound (CF501) has demonstrated significant potential as a potent, non-nucleotide activator of the STING pathway. Preclinical studies have highlighted its robust immunostimulatory properties, particularly its efficacy as a vaccine adjuvant, where it surpasses traditional adjuvants in eliciting strong and durable antibody and T-cell responses. The data gathered to date support its further development for clinical applications in both infectious diseases and oncology.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of CF501, as well as its dose-dependent effects on various immune cell populations in vivo.
-
Activity across STING Variants: A thorough evaluation of CF501's activity against the common polymorphic variants of human STING is crucial for predicting its efficacy in a diverse patient population.
-
Combination Therapies: In the context of oncology, investigating the synergistic effects of CF501 with other immunotherapies, such as immune checkpoint inhibitors, is a high-priority area of research.
-
Optimization of Delivery Systems: Exploring novel delivery strategies, such as nanoparticle formulations, could enhance the targeted delivery of CF501 to immune cells and the tumor microenvironment, potentially improving its therapeutic index.
References
An In-Depth Technical Guide to the Core Intellectual Property of a Clinical-Stage STING Agonist: ADU-S100 (MIW815)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, and experimental validation of a first-in-class STING agonist, ADU-S100 (also known as MIW815), which has been a key investigational compound in numerous preclinical and clinical studies. While the specific designation "STING agonist-22" did not yield public information, ADU-S100 serves as a comprehensive and technically relevant exemplar in this class of molecules.
Core Intellectual Property
ADU-S100 is a synthetic cyclic dinucleotide (CDN) developed by Aduro Biotech, with its intellectual property portfolio now largely under Novartis. The foundational patent covering ADU-S100 is U.S. Patent 9,724,408 . This patent, jointly owned with the University of California and licensed to Aduro Biotech, covers the compound itself and various methods of its use in cancer therapy[1].
Key Features of ADU-S100:
-
Chemical Name: 2'3'-c-di-AM(PS)2 (Rp,Rp)
-
Synonyms: MIW815, ML RR-S2 CDA[2]
-
CAS Number: 1638241-89-0[2]
-
Molecular Formula: C₂₀H₂₂N₁₀O₁₀P₂S₂ • 2Na
ADU-S100 is a bisphosphorothioate analog of 2'3'-cGAMP, the natural STING ligand. This modification enhances its stability and resistance to phosphodiesterase degradation, a critical feature for a therapeutic agent. It is designed to activate all known human and mouse STING variants[2].
Mechanism of Action: The STING Signaling Pathway
ADU-S100 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This process is central to the generation of a robust anti-tumor immune response.
Quantitative Data
The biological activity of ADU-S100 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
In Vitro Activity
| Assay System | Parameter | Value | Reference |
| THP-1 Dual™ Reporter Cells | IRF3 Activation (EC₅₀) | 3.03 µg/mL | [3] |
| THP-1 Dual™ Reporter Cells | NF-κB Activation (EC₅₀) | 4.85 µg/mL | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β Production (at 0.1 µg/mL) | Significant increase vs. control | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | TNF-α Production (at 0.1 µg/mL) | Significant increase vs. control |
In Vivo Anti-Tumor Efficacy
| Tumor Model | Animal Model | Treatment Protocol | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c Mice | 40 µg, intratumoral | Significant tumor regression | |
| B16 Melanoma | C57BL/6 Mice | 50 µg, intratumoral | Tumor growth inhibition | |
| 4T1 Breast Cancer | BALB/c Mice | 50 µg, intratumoral | Reduced primary and secondary tumor volume | |
| Esophageal Adenocarcinoma | Rat Model | 50 µg, intratumoral, 2 cycles q3 weekly | >30% reduction in mean tumor volume |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize ADU-S100.
In Vitro STING Activation Assay in THP-1 Dual™ Cells
This assay quantifies the activation of two key downstream pathways of STING signaling: IRF3 and NF-κB.
1. Cell Culture:
-
Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/mL Normocin™, and 10 µg/mL blasticidin.
-
Maintain cells at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
-
Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of ADU-S100 in fresh culture medium.
-
Add the diluted ADU-S100 to the cells and incubate for 24-48 hours.
-
For IRF3 activation (Luciferase): Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the supernatant and measure luminescence using a plate reader.
-
For NF-κB activation (SEAP): Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measure absorbance at 620-650 nm.
3. Data Analysis:
-
Calculate the fold induction relative to vehicle-treated control cells.
-
Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical syngeneic mouse model to assess the anti-tumor efficacy of ADU-S100.
1. Animal Model and Tumor Implantation:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Subcutaneously inject 1 x 10⁶ CT26 or B16-F10 tumor cells into the flank of each mouse.
-
Monitor tumor growth with calipers until tumors reach an average volume of 50-100 mm³.
2. Treatment Administration:
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Prepare ADU-S100 in a suitable vehicle (e.g., PBS or acetate buffer).
-
Administer ADU-S100 (e.g., 20-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
3. Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can also be monitored.
4. Immune Correlate Analysis:
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a STING agonist in a preclinical setting.
Conclusion
ADU-S100 represents a cornerstone in the development of STING agonists for cancer immunotherapy. Its intellectual property is well-defined, and its mechanism of action and preclinical efficacy are supported by a substantial body of scientific literature. This technical guide provides a core understanding of the patent landscape, biological activity, and experimental validation of this important therapeutic candidate, offering a valuable resource for professionals in the field of drug discovery and development. The data and protocols presented herein serve as a foundation for further research and development of next-generation STING-targeted therapies.
References
Structural Biology of the STING-Agonist Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "STING agonist-22" was not identifiable in publicly available scientific literature. This guide will therefore focus on the structural biology of STING in complex with well-characterized synthetic, non-cyclic dinucleotide (non-CDN) agonists, such as diABZI and SNX281 , which serve as exemplary models for this class of molecules.
Introduction: The cGAS-STING Pathway in Innate Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2][3] Activation of this pathway culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.[4][5]
The pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). This binding activates cGAS to synthesize the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP). STING, a transmembrane protein residing in the endoplasmic reticulum (ER), acts as the direct receptor for 2’3’-cGAMP. Upon ligand binding, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-I genes, establishing an antiviral state and bridging innate and adaptive immunity. Given its central role in immunity, pharmacological activation of STING with synthetic agonists is a highly pursued strategy in cancer immunotherapy.
Structural Features of STING and Agonist-Induced Activation
Human STING is a ~80 kDa homodimeric transmembrane protein. Each protomer consists of an N-terminal transmembrane domain (TMD) with four helices, a central cytosolic ligand-binding domain (LBD), and a C-terminal tail (CTT) responsible for recruiting downstream signaling partners like TBK1.
In its inactive, or 'apo', state, the STING dimer adopts an "open" conformation. The LBDs form a V-shaped cleft. Upon binding the natural agonist 2’3’-cGAMP, the LBD undergoes a substantial conformational change, with a "lid" loop closing over the binding pocket to secure the ligand. This transition to a "closed" conformation is coupled with a 180° rotation of the LBD relative to the TMD. This large-scale rearrangement exposes surfaces on the side of the dimer that promote higher-order oligomerization, a crucial step for TBK1 recruitment and activation.
Synthetic non-CDN agonists, such as diABZI and SNX281, have been designed to recapitulate this activation mechanism while offering improved drug-like properties.
-
diABZI: This molecule was designed as a dimeric ligand, taking advantage of STING's symmetrical nature. It consists of two amidobenzimidazole (ABZI) molecules connected by a linker. Unlike cGAMP, diABZI activates STING while maintaining the LBD in an "open lid" conformation, suggesting an alternative mechanism of stabilization and activation.
-
SNX281: This agonist features a unique self-dimerizing mechanism. Two molecules of SNX281 bind symmetrically within the ligand pocket, forming a π-π stacking interaction with each other. This "dimer-in-situ" approximates the size and shape of a cyclic dinucleotide, inducing the 'closed' conformation required for activation by making key polar contacts, such as a salt bridge with Arginine 238.
Quantitative Data for STING Agonist Interactions
The interaction between an agonist and the STING protein can be quantified using various biophysical methods. Key parameters include binding affinity (Kd, IC50) and the degree of thermal stabilization (ΔTm) conferred upon the protein by the ligand.
Table 1: Binding Affinities of Representative STING Agonists
| Agonist | Ligand Type | Target Species | Method | Affinity Metric | Value | Reference(s) |
|---|---|---|---|---|---|---|
| 2'3'-cGAMP | Endogenous CDN | Human | Various | Kd | ~3.79 nM | |
| c-di-GMP | Bacterial CDN | Human | ITC | Kd | ~2.17 - 3.70 µM | |
| diABZI Agonist 2 | Synthetic Non-CDN | Human | Not Specified | Apparent Kd | 1.6 nM | |
| SNX281 | Synthetic Non-CDN | Human | Radioligand Comp. | IC50 | 4.1 ± 2.2 µM |
| SR-717 | Synthetic Non-CDN | Human | Not Specified | Apparent IC50 | 7.8 µM | |
Table 2: Thermal Stabilization of STING by Agonists
| Agonist | Target Species | Assay | ΔTm (°C) | Reference(s) |
|---|---|---|---|---|
| 2'3'-cGAMP | Human | DSF | 10.9 °C | |
| SNX281 | Human | DSF | 12.2 °C | |
| SNX281 | Mouse | DSF | 11.0 °C | |
| SNX281 | Rat | DSF | 10.3 °C |
| SNX281 | Monkey | DSF | 12.0 °C | |
Table 3: Structural Data for STING-Agonist Complexes
| Complex | PDB ID | Method | Resolution (Å) | Reference(s) |
|---|---|---|---|---|
| Human STING (apo) | 4EMU | X-ray | 2.80 | |
| Human STING + 2'3'-cGAMP | 4KSY | X-ray | 2.15 | |
| Human STING + SNX281 | Not Public | X-ray | 2.30 |
| Human STING + cGAMP + NVS-STG2 + C53 | 8FLM | Cryo-EM | 2.90 | |
Experimental Protocols
Detailed methodologies are crucial for the successful structural and biophysical characterization of the STING-agonist complex.
This protocol describes the expression and purification of the soluble C-terminal domain (CTD) of human STING (residues 139-379), which is commonly used for crystallographic studies.
-
Cloning: The gene fragment encoding human STING CTD is cloned into an expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag, often followed by a TEV protease cleavage site.
-
Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The lysate is cleared by centrifugation at 18,000 rpm for 45 minutes.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Tag Cleavage: The His6-tag is cleaved by incubating the eluted protein with TEV protease overnight at 4°C during dialysis against a low-imidazole buffer.
-
Second Affinity Chromatography: The sample is passed through the Ni-NTA column again to remove the cleaved His6-tag and the tagged TEV protease.
-
Size-Exclusion Chromatography: The flow-through is concentrated and loaded onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a final buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to obtain a pure, monodisperse protein sample. Protein purity is assessed by SDS-PAGE.
Cryo-EM is essential for studying the full-length STING protein, including its transmembrane domains, which are often removed for crystallography.
This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a positive ΔTm).
-
Reagent Preparation:
-
Protein Stock: Purified STING-CTD at a concentration of 0.5-1 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye Stock: A 50x stock of a fluorescent dye (e.g., SYPRO Orange) is prepared by diluting the commercial 5000x stock in DI water. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Ligand Stock: A 20x stock of the STING agonist (e.g., 1 mM SNX281) in a compatible solvent (e.g., DMSO). A vehicle-only control (DMSO) must be run in parallel.
-
-
Assay Setup (in a 96-well PCR plate):
-
For each 20 µL reaction, combine the following in each well:
-
15 µL of STING protein diluted to a final concentration of 2 µM in assay buffer.
-
4 µL of 5x SYPRO Orange dye.
-
1 µL of 20x ligand stock or vehicle control.
-
-
Seal the plate with an optical seal. Centrifuge briefly to mix and remove bubbles.
-
-
Data Collection:
-
Place the plate in a real-time PCR machine.
-
Set the instrument to monitor fluorescence in the appropriate channel (e.g., ROX for SYPRO Orange).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm(protein + ligand) - Tm(protein + vehicle). A positive ΔTm indicates ligand-induced stabilization.
-
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay for IFN Induction by STING Agonist-22
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] Activation of STING signaling has emerged as a promising therapeutic strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[3][4] Pharmacological STING agonists are being developed to harness this pathway for therapeutic benefit.[1]
This document provides a detailed protocol for an in vitro assay to characterize the activity of a novel compound, "STING Agonist-22," by measuring its ability to induce Type I Interferon (specifically IFN-β) in a relevant cell line. The protocol described here utilizes the human monocytic cell line THP-1, which endogenously expresses all the necessary components of the cGAS-STING pathway. The primary readout for pathway activation is the secretion of IFN-β, quantified by a conventional sandwich ELISA. An alternative method using a THP-1 reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE) is also described.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated when cyclic GMP-AMP synthase (cGAS) recognizes cytosolic double-stranded DNA (dsDNA). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons, such as IFN-β.
Data Presentation
The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). Below is a table summarizing representative data for well-characterized STING agonists in THP-1 cells, which can be used for comparison.
| Compound | Target Cell Line | Assay Readout | EC50 Value (µM) | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β ELISA | ~70 | |
| 2'3'-cGAMP | THP-1 Cells | IFN-β ELISA | 124 | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 Cells | IFN-β ELISA | 39.7 | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 Cells | IFN-β ELISA | 10.5 | |
| This compound | THP-1 Cells | IFN-β ELISA | TBD | This Study |
Experimental Protocols
Two primary protocols are provided below. Protocol 1 describes the quantification of secreted IFN-β using an ELISA. Protocol 2 offers a higher-throughput alternative using a luciferase reporter cell line.
Experimental Workflow Overview
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-22 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with pathogenic infection and cellular damage. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response. STING agonist-22 (also known as CF501) is a potent, non-nucleotide small molecule activator of the STING pathway.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its activity and downstream effects.
Mechanism of Action
This compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Caption: STING Signaling Pathway Activation.
Data Presentation
The following tables summarize representative quantitative data for the effects of a potent non-nucleotide STING agonist in relevant human and murine cell lines. This data is intended to provide an expected range of activity and may vary depending on experimental conditions.
Table 1: In Vitro Activity of a Potent Non-Nucleotide STING Agonist
| Cell Line | Assay Type | Readout | EC50 |
| THP1-Dual™ KI-hSTING | Reporter Gene Assay | IRF-Luciferase | ~100 nM |
| THP1-Dual™ KI-hSTING | Reporter Gene Assay | NF-κB-SEAP | ~150 nM |
| Primary Human PBMCs | ELISA | IFN-β Secretion | ~200 nM |
| Murine J774A.1 | ELISA | IFN-β Secretion | ~500 nM |
Table 2: Cytokine Induction Profile in Human THP-1 Monocytes
| Cytokine | Concentration (pg/mL) at 1 µM STING Agonist (24h) |
| IFN-β | 1500 - 3000 |
| TNF-α | 2000 - 4000 |
| IL-6 | 1000 - 2500 |
| CXCL10 (IP-10) | 5000 - 10000 |
Experimental Protocols
Protocol 1: STING Activation Reporter Assay in THP1-Dual™ KI-hSTING Cells
This protocol describes the use of a reporter cell line to quantify STING pathway activation through both the IRF and NF-κB signaling pathways.
Caption: Workflow for STING Reporter Assay.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
96-well white, flat-bottom plates for luminescence
-
96-well clear, flat-bottom plates for absorbance
-
QUANTI-Luc™ and QUANTI-Blue™ Solution
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ KI-hSTING cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
IRF Pathway Assay: In a white 96-well plate, add 20 µL of supernatant and 50 µL of QUANTI-Luc™ reagent to each well. Measure luminescence immediately.
-
NF-κB Pathway Assay: In a clear 96-well plate, add 20 µL of supernatant and 180 µL of QUANTI-Blue™ Solution to each well. Incubate at 37°C for 1-3 hours and measure absorbance at 620-655 nm.
-
Data Analysis: Plot the luminescence or absorbance signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of IFN-β and other cytokines secreted into the cell culture supernatant following STING activation.
Caption: Workflow for Cytokine ELISA.
Materials:
-
Immune cells (e.g., THP-1, primary human PBMCs)
-
Appropriate cell culture medium
-
This compound
-
24-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IFN-β, TNF-α, IL-6, CXCL10)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 24-well plate. For THP-1 cells, a density of 5 x 10^5 cells/well is recommended.
-
Cell Stimulation: Prepare dilutions of this compound in cell culture medium. A typical concentration range is 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO). Add the prepared agonist dilutions to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the supernatant and centrifuge to pellet any cell debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.
Protocol 3: Western Blot Analysis of STING Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the STING signaling cascade, such as STING, TBK1, and IRF3.
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cells with a functional STING pathway (e.g., THP-1, RAW 264.7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for a time course (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
This compound is a valuable tool for studying the activation of the innate immune system. The protocols outlined in these application notes provide a framework for characterizing the in vitro activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results. Careful consideration of dose-response and time-course experiments will be crucial for a thorough understanding of the biological effects of this compound.
References
Application Notes and Protocols for In Vivo Delivery of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vivo delivery of STING (Stimulator of Interferon Genes) agonists. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this promising class of immunotherapeutic agents.
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immune cascade, making STING agonists a compelling strategy in cancer immunotherapy. Effective in vivo delivery is paramount to harnessing the therapeutic potential of STING agonists while minimizing potential systemic toxicities. This document outlines various delivery methods, provides detailed experimental protocols, and summarizes key quantitative data from preclinical studies.
STING Signaling Pathway
The activation of the STING pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β). Activated STING also initiates the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.
In Vivo Delivery Methods and Protocols
The choice of delivery route for STING agonists in vivo is critical and can significantly impact efficacy and safety. The most common methods are intratumoral, intravenous, and intraperitoneal administration.
Intratumoral (I.T.) Injection
Direct injection into the tumor mass allows for high local concentrations of the STING agonist, maximizing activation of the tumor microenvironment while limiting systemic exposure and potential side effects.[1]
Experimental Workflow for Intratumoral Injection:
Protocol: Intratumoral Injection of ADU-S100 in a Murine Tumor Model
This protocol is adapted from studies using the STING agonist ADU-S100 in mouse cancer models.[2][3]
Materials:
-
STING Agonist (e.g., ADU-S100)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 melanoma or CT26 colon carcinoma tumors)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Model: Subcutaneously inoculate mice with a suitable number of tumor cells (e.g., 3 x 10^5 CT-26 cells) in the flank.[3]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³). Measure tumors every other day using calipers.
-
STING Agonist Preparation: Prepare the STING agonist solution. For example, dilute ADU-S100 in sterile PBS to the desired concentration (e.g., to deliver a dose of 20-50 µg per injection).
-
Administration:
-
Anesthetize the mouse.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the STING agonist solution (typically 25-50 µL).
-
-
Dosing Schedule: Repeat injections as required by the study design. A common schedule is two injections on days 10 and 16 post-tumor implantation.
-
Monitoring and Endpoint Analysis:
-
Monitor tumor volume and the general health of the mice regularly.
-
At the study endpoint, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Blood samples can be collected to measure systemic cytokine levels.
-
Systemic Administration (Intravenous or Intraperitoneal)
Systemic delivery is advantageous for treating metastatic diseases and inaccessible tumors. However, it can lead to systemic immune activation and potential toxicities. Formulation strategies, such as encapsulation in nanoparticles, can improve tumor targeting and reduce side effects.
Experimental Workflow for Systemic Delivery:
References
Application Notes and Protocols for Testing STING Agonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of STING (Stimulator of Interferon Genes) agonist efficacy using various animal models. The included protocols and data summaries are designed to assist in the design and execution of robust in vivo studies for cancer immunotherapy research.
Introduction to STING Agonists
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This, in turn, enhances the cross-presentation of tumor antigens by dendritic cells, promotes the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, and facilitates their infiltration into the tumor microenvironment. STING agonists, which are molecules designed to artificially activate this pathway, have emerged as a promising class of cancer immunotherapeutics. Preclinical studies have demonstrated that STING agonists can induce potent anti-tumor immune responses, leading to tumor regression and the development of long-lasting immunological memory.
The STING Signaling Pathway
Upon binding of a STING agonist, such as a cyclic dinucleotide (CDN), the STING protein, located on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to initiate the transcription of type I IFNs. The STING-TBK1 complex also activates the NF-κB pathway, leading to the production of inflammatory cytokines.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for the successful preclinical evaluation of STING agonists. Several types of mouse models are commonly used in cancer immunotherapy research.
| Animal Model Type | Description | Advantages | Disadvantages |
| Syngeneic Models | Mouse-derived tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Intact and functional murine immune system, reproducible, relatively easy to establish. | Entirely mouse-based, may not fully recapitulate human tumor and immune responses. |
| Humanized Mouse Models | Immunodeficient mice (e.g., NOD, SCID, NSG) are engrafted with human immune cells or tissues. | Allows for the study of the interaction between human tumors and a humanized immune system. | Complex to generate, potential for graft-versus-host disease, incomplete immune reconstitution. |
| Patient-Derived Xenograft (PDX) Models | Tumor tissues from cancer patients are directly implanted into immunodeficient mice. | Preserves the histological and genetic characteristics of the original human tumor. | Typically lack a functional immune system, requiring humanization for immunotherapy studies. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer)
-
This compound, formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and drug administration
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups (typically n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle control. The route of administration can be intratumoral (i.t.), intraperitoneal (i.p.), or intravenous (i.v.). A common dosing schedule is every 3-4 days for a total of 3-4 doses.
-
Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = 0.5 x (Length x Width²). Monitor body weight and general health of the animals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Data Analysis: Analyze tumor growth inhibition, tumor growth delay, and survival rates between the treatment and control groups.
Quantitative Data Summary
The efficacy of STING agonists has been demonstrated in numerous preclinical studies. The following tables summarize representative data from various syngeneic tumor models.
Table 1: Monotherapy Efficacy of STING Agonists
| STING Agonist | Tumor Model | Mouse Strain | Administration Route | Dose & Schedule | Efficacy Outcome | Reference |
| ADU-S100 | B16-F10 Melanoma | C57BL/6 | Intratumoral | 50 µg, days 7, 10, 13 | Significant tumor growth inhibition | |
| SB 11285 | A20 Lymphoma | BALB/c | Intratumoral | 100 µg, days 3, 4, 6, 8, 10 | 86% Tumor Growth Inhibition | |
| SR-717 | B16-F10 Melanoma, MC38 Colon | C57BL/6 | Intraperitoneal | 15-30 mg/kg | Elevated plasma cytokines, anti-tumor effects | |
| diABZI | Prostate, Pancreas | C57BL/6 | Intravenous | 1.5 mg/g | Delayed tumor growth, increased T-cell activation | |
| JNJ-67544412 | Syngeneic tumors | Not specified | Intratumoral | q3d x 3 or weekly | Significant tumor regression and cures |
Table 2: Combination Therapy Efficacy with STING Agonists
| STING Agonist | Combination Agent | Tumor Model | Efficacy Outcome | Reference |
| ADU-S100 | Anti-PD-1 | Peritoneal Carcinomatosis (Colon) | Greatly reduced tumor burden compared to monotherapy | |
| Unspecified | Atezolizumab (anti-PD-L1) | 4T1 Breast Cancer | Synergistic inhibition of tumor growth | |
| SB 11285 | Cyclophosphamide | A20 Lymphoma | 93% Tumor Growth Inhibition, 90% tumor-free survival | |
| VB-85247 | Anti-PD-1 | NMIBC MB49-luc Bladder Cancer | 100% tumor remission |
Key Considerations and Future Directions
While preclinical data for STING agonists are promising, clinical trial results have shown modest efficacy. Several factors may contribute to this discrepancy, including the epigenetic silencing of STING in some tumors. Future research is focused on developing novel STING agonists with improved systemic stability and delivery mechanisms, as well as exploring combination therapies to overcome resistance. The use of pharmacodynamic biomarkers, such as 18F-FDG PET imaging to visualize lymphocyte activation, may also help guide the clinical development of these agents.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of STING signaling and its implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: STING Agonist-22 Dose-Response Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in initiating anti-tumor immunity, making STING an attractive target for cancer immunotherapy. STING agonists are being developed to activate this pathway in the tumor microenvironment, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors and other therapies.
STING agonist-22 is a novel, non-nucleotide small molecule activator of the STING pathway. These application notes provide a comprehensive overview of the methodologies to assess the dose-response relationship of this compound in various cancer cell lines, a crucial step in its preclinical evaluation.
Data Presentation: Dose-Response of this compound
Disclaimer: The following tables contain representative data for illustrative purposes. Actual values must be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | CellTiter-Glo® | 72 | > 50 |
| A549 | Lung Cancer | MTT | 72 | > 50 |
| B16-F10 | Melanoma (Murine) | SRB | 72 | > 50 |
| CT26 | Colon Cancer (Murine) | Resazurin | 72 | > 50 |
Table 2: Dose-Dependent Induction of IFN-β by this compound
| Cell Line | This compound (µM) | IFN-β Secretion (pg/mL) |
| THP-1 (Human Monocytic Leukemia) | 0 (Vehicle) | < 10 |
| 0.1 | 150 ± 25 | |
| 1 | 850 ± 70 | |
| 10 | 2500 ± 210 | |
| EC50 (µM) | ~1.5 | |
| 4T1 (Murine Breast Cancer) | 0 (Vehicle) | < 5 |
| 0.1 | 50 ± 10 | |
| 1 | 300 ± 45 | |
| 10 | 900 ± 110 | |
| EC50 (µM) | ~2.0 |
Table 3: Dose-Dependent Induction of CXCL10 by this compound
| Cell Line | This compound (µM) | CXCL10 Secretion (pg/mL) |
| MC38 (Murine Colon Adenocarcinoma) | 0 (Vehicle) | < 20 |
| 0.1 | 250 ± 30 | |
| 1 | 1200 ± 150 | |
| 10 | 4500 ± 380 | |
| EC50 (µM) | ~1.2 | |
| Panc02 (Murine Pancreatic Cancer) | 0 (Vehicle) | < 15 |
| 0.1 | 180 ± 20 | |
| 1 | 950 ± 100 | |
| 10 | 3200 ± 290 | |
| EC50 (µM) | ~1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the procedure to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent (MTT, SRB, or Resazurin)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability assay. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Quantification of Cytokine Production (IFN-β and CXCL10) by ELISA
This protocol describes the measurement of IFN-β and CXCL10 secreted into the cell culture supernatant as a readout of STING pathway activation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Human or mouse IFN-β and CXCL10 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare dilutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control.
-
Cell Treatment: Add the prepared compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly:
-
Add standards, controls, and cell culture supernatants to the pre-coated ELISA plate.
-
Incubate as specified in the kit manual.
-
Wash the plate and add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β and CXCL10 in each sample based on the standard curve. Plot the cytokine concentration against the concentration of this compound to visualize the dose-response relationship and calculate EC50 values.
Protocol 3: Western Blot Analysis of STING Pathway Activation
This protocol is for detecting the phosphorylation of key STING pathway proteins, TBK1 and IRF3, as a direct measure of pathway activation.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, treat with this compound at desired concentrations for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the dose-dependent increase in phosphorylated TBK1 and IRF3 relative to their total protein levels.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING agonist dose-response studies.
Application Notes and Protocols for STING Agonist-22 in Cancer Immunotherapy Research
For Research Use Only.
Introduction
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within tumor cells.[1][2][3] Activation of the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T cells within the tumor microenvironment.[1][4] This process can convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy. STING agonists are molecules designed to pharmacologically activate this pathway and have shown significant promise in preclinical and clinical studies for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.
STING Agonist-22 is a potent, synthetic, non-cyclic dinucleotide (non-CDN) small molecule agonist of human STING. Its unique structure is designed for high binding affinity and enhanced stability. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cancer immunotherapy research.
Mechanism of Action
This compound directly binds to the STING protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines. This cascade of events initiates a robust anti-tumor immune response.
Data Presentation
In Vitro Activity of this compound
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize representative data.
Table 1: STING Activation in Reporter Cell Lines
| Cell Line | Reporter Gene | EC50 (nM) |
|---|---|---|
| THP1-Dual™ ISG | ISG-Luciferase | 150 |
| B16-Blue™ ISG | SEAP | 250 |
Table 2: Cytokine Induction in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM |
|---|---|
| IFN-β | 2500 |
| TNF-α | 1800 |
| IL-6 | 3200 |
| CXCL10 | 4500 |
In Vivo Anti-Tumor Efficacy of this compound
The anti-tumor activity of this compound is typically evaluated in syngeneic mouse tumor models.
Table 3: Anti-Tumor Efficacy in Syngeneic Mouse Models (Intratumoral Administration)
| Tumor Model | Mouse Strain | Dose (µg) | Tumor Growth Inhibition (%) | Complete Responses (%) |
|---|---|---|---|---|
| CT26 (Colon Carcinoma) | BALB/c | 25 | 85 | 60 |
| B16-F10 (Melanoma) | C57BL/6 | 50 | 70 | 40 |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | 25 | 90 | 70 |
Table 4: Combination Therapy with Anti-PD-1 Antibody (CT26 Model)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses (%) |
|---|---|---|
| Vehicle Control | 0 | 0 |
| This compound (25 µg) | 85 | 60 |
| Anti-PD-1 (200 µg) | 40 | 10 |
| this compound + Anti-PD-1 | 98 | 90 |
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible reporter.
Materials:
-
THP1-Dual™ ISG reporter cells
-
Complete culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
This compound
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation). For combination studies, administer anti-PD-1 antibody (e.g., 200 µg) via intraperitoneal injection on the same or a staggered schedule.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Safety and Handling
This compound is a potent immunomodulatory agent and should be handled with care in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. For in vivo studies, all procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Ordering Information
For information on obtaining this compound for research purposes, please contact your local sales representative.
References
Application Notes and Protocols: STING Agonist-22 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust immune activation makes STING agonists highly promising candidates for vaccine adjuvants. STING agonist-22, also known as CF501, is a potent, non-nucleotide small-molecule STING agonist.[1][2][3] As a vaccine adjuvant, this compound (CF501) activates the STING signaling pathway to induce a strong IFN-I response and the production of pro-inflammatory cytokines, which are essential for robust and durable humoral and cellular immune responses.[1][2] Preclinical studies have demonstrated that this compound can significantly enhance vaccine-induced immunity, offering potent, broad, and long-lasting protection against pathogens.
These application notes provide an overview of the mechanism of action of this compound, quantitative data from preclinical studies, and detailed protocols for key immunological assays to evaluate its efficacy as a vaccine adjuvant.
Mechanism of Action: STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein located in the endoplasmic reticulum (ER). This activation triggers a signaling cascade that is central to the induction of innate and adaptive immunity.
Upon activation by an agonist like this compound, the STING protein translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the STING pathway can also lead to the activation of the NF-κB transcription factor, promoting the expression of various pro-inflammatory cytokines. This cytokine milieu is crucial for the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of antigen-specific T and B lymphocytes.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound (CF501) and other synthetic STING agonists as vaccine adjuvants.
Table 1: Humoral Immune Response to a Pan-Sarbecovirus RBD-Fc Vaccine in Mice
| Adjuvant (with RBD-Fc antigen) | Neutralizing Antibody Titer (PRNT50) - After 2 Doses | Fold Increase vs. Alum | Neutralizing Antibody Titer (PRNT50) - After 3 Doses | Fold Increase vs. Alum |
| Alum | ~610 | 1.0x | ~1,100 | 1.0x |
| cGAMP | ~2,600 | ~4.3x | ~6,800 | ~6.2x |
| This compound (CF501) | 3,411 | ~5.6x | 17,032 | ~15.5x |
Data adapted from Liu Z, et al. Cell Research. 2022. PRNT50: 50% Plaque Reduction Neutralization Test.
Table 2: Antigen-Specific T-Cell Responses Induced by STING Agonist Adjuvants in Mice
| Adjuvant (with Ovalbumin antigen) | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes | Antigen-Specific CD8+ T-cells (% of total CD8+) |
| Antigen only | < 50 | < 0.5% |
| Alum | 150 ± 30 | 1.2 ± 0.3% |
| DMXAA (murine STING agonist) | 850 ± 120 | 7.5 ± 1.5% |
| diABZI (human/murine STING agonist) | 950 ± 150 | 8.2 ± 1.8% |
Representative data compiled from studies evaluating synthetic STING agonists.
Table 3: Dendritic Cell (DC) Activation in Draining Lymph Nodes
| Adjuvant | % CD86+ DCs | % CD40+ DCs |
| Saline | 15 ± 4% | 10 ± 3% |
| Antigen only | 20 ± 5% | 15 ± 4% |
| Antigen + STING Agonist | 65 ± 8% | 55 ± 7% |
Representative data illustrating the potent activation of dendritic cells by STING agonists.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a vaccine adjuvant are provided below.
Protocol 1: Evaluation of Humoral Response by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies antigen-specific antibody titers in serum from immunized animals.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1-5% Bovine Serum Albumin, BSA)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dilute the recombinant antigen to 2-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Discard the Blocking Buffer and wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of serum samples (e.g., starting at 1:100) in Blocking Buffer.
-
Add 100 µL of diluted serum to the respective wells. Include a negative control (serum from non-immunized animals).
-
Incubate for 2 hours at RT.
-
-
Secondary Antibody Incubation:
-
Discard the serum samples and wash the plate 5 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Development and Measurement:
-
Discard the secondary antibody and wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at RT for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off (e.g., 2-3 times the background).
-
Protocol 2: Evaluation of T-Cell Response by IFN-γ ELISPOT Assay
This protocol measures the frequency of antigen-specific, IFN-γ-secreting T-cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or HRP conjugate
-
BCIP/NBT or AEC substrate
-
Sterile PBS
-
RPMI-1640 medium with 10% FBS
-
Antigen-specific peptide pool or recombinant protein
-
Splenocytes or PBMCs from immunized and control animals
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membrane with 15 µL of 35% ethanol for 1 minute, then wash 3 times with sterile PBS.
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Decant the capture antibody solution and wash the plate 3 times with sterile PBS.
-
Add 200 µL of complete RPMI medium to each well and incubate for at least 2 hours at 37°C to block non-specific binding.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized animals.
-
Decant the blocking medium from the plate.
-
Add 2x10⁵ to 5x10⁵ cells per well in 100 µL of medium.
-
Add 100 µL of medium containing the antigen-specific peptide pool (e.g., 2 µg/mL) or a positive control (e.g., PHA mitogen). Use medium only for the negative control wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection Antibody Incubation:
-
Lyse the cells by decanting the medium and washing the plate with chilled deionized water, followed by 5 washes with PBST.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody diluted in PBS with 0.5% BSA.
-
Incubate for 2 hours at RT.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate 5 times with PBST.
-
Add 100 µL of Streptavidin-ALP/HRP conjugate and incubate for 1 hour at RT.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add 100 µL of BCIP/NBT or AEC substrate and develop in the dark until distinct spots appear (5-20 minutes).
-
-
Analysis:
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader. The results are expressed as Spot Forming Units (SFU) per million cells.
-
Protocol 3: Characterization of T-Cell Subsets by Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol identifies and quantifies cytokine-producing T-cell subsets (e.g., CD4+ and CD8+ T-cells).
Materials:
-
Splenocytes or PBMCs from immunized animals
-
Antigen-specific peptide pool
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer Kit
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
In Vitro Cell Stimulation:
-
Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate.
-
Stimulate cells with the antigen-specific peptide pool (e.g., 1-2 µg/mL) for 6 hours at 37°C. Include unstimulated (negative) and mitogen-stimulated (positive) controls.
-
For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to cause cytokines to accumulate intracellularly.
-
-
Surface Marker Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by incubating cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at RT in the dark.
-
Wash the cells once with FACS buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10 minutes at RT.
-
-
Intracellular Cytokine Staining:
-
Wash the cells once with Permeabilization Buffer.
-
Resuspend the cells in 50 µL of Permeabilization Buffer containing the cocktail of fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at RT in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocyte populations, then on CD4+ and CD8+ T-cells, and finally quantify the percentage of cells positive for each cytokine.
-
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following STING Agonist-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway in the tumor microenvironment has emerged as a promising cancer immunotherapy strategy.[2][3] STING agonists, such as the representative compound STING agonist-22, can convert immunologically "cold" tumors into "hot" tumors by inducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, leading to a robust anti-tumor immune response.
Flow cytometry is an indispensable tool for the detailed analysis of immune cell populations affected by STING agonist treatment. It allows for the precise identification, quantification, and phenotyping of various immune subsets, providing crucial insights into the mechanism of action of STING agonists and their efficacy in preclinical and clinical studies. These application notes provide a comprehensive guide to analyzing immune cell modulation by this compound using flow cytometry.
STING Signaling Pathway
STING activation initiates a signaling cascade that bridges innate and adaptive immunity.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting STING agonist-22 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-22. The information is presented in a question-and-answer format to directly address common issues related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CF501) is a potent, non-nucleotide small molecule agonist for the Stimulator of Interferon Genes (STING) protein.[1][2] It activates the STING signaling pathway, which leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This immune response makes it a subject of interest for applications such as vaccine adjuvants and cancer immunotherapy.[1]
Q2: What are the primary solvents for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, though specific techniques may be required to achieve the maximum concentration. Poor aqueous solubility is a common challenge for many small-molecule STING agonists.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage conditions and periods, please refer to the stability data table below. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Special Instructions |
| DMSO | 100 mg/mL | 121.82 mM | Sonication is required. Use newly opened, anhydrous DMSO as the compound is hygroscopic. Heating to 37°C may also aid dissolution. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Troubleshooting Guide
Q1: My this compound precipitated out of solution when I diluted my DMSO stock with aqueous buffer or cell culture media. What should I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule agonists.
-
Problem: The compound is significantly less soluble in aqueous solutions than in pure DMSO. When the concentration of DMSO drops sharply upon dilution, the compound crashes out.
-
Solution Workflow:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as tolerable for your cells (typically 0.1% to 0.5%), but do not exceed levels that cause toxicity.
-
Dilution Method: Instead of diluting the agonist into a large volume of buffer at once, perform serial dilutions in your final buffer or media. Alternatively, add the small volume of DMSO stock directly to the final volume of media while vortexing to ensure rapid mixing.
-
Intermediate Solvent: For some compounds, using an intermediate solvent like ethanol or a solution containing Pluronic F-127 or Kolliphor EL can help, but this must be optimized for your specific experimental setup and cell type.
-
Re-dissolve: If precipitation occurs, try warming the solution to 37°C and sonicating briefly. However, be aware that this may not be a stable solution long-term.
-
Q2: I am not observing the expected level of IFN-β or other cytokine induction in my cell-based assay. What are the possible causes?
A2: Suboptimal activity can stem from issues with compound integrity, experimental setup, or cell health.
-
Troubleshooting Steps:
-
Compound Integrity:
-
Storage: Confirm that the compound and its solutions have been stored correctly according to Table 2. Improper storage can lead to degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Use single-use aliquots.
-
-
Cellular Health:
-
Viability: Ensure your cells are healthy and within a low passage number. Stressed or senescent cells may have altered signaling responses.
-
STING Expression: Verify that your cell line expresses STING. Some cell lines have low or absent STING expression.
-
-
Experimental Protocol:
-
Dose and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Permeability: While this compound is a small molecule, poor cell permeability can be a general issue for some STING agonists. Ensure sufficient incubation time for cellular uptake.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common this compound issues.
Experimental Protocols
Protocol 1: Reconstitution of this compound
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all powder is at the bottom.
-
Based on the desired stock concentration (e.g., 100 mg/mL), calculate the required volume of DMSO. For example, to make a 100 mg/mL stock from 1 mg of powder, add 10 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial. Use newly opened DMSO to avoid issues with absorbed water, which can decrease solubility.
-
Cap the vial tightly and vortex briefly.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution. Gentle warming to 37°C can be performed concurrently if needed.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro STING Activation Assay in THP-1 Cells
Objective: To measure the activation of the STING pathway by quantifying IFN-β secretion from human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 media with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound DMSO stock solution
-
Opti-MEM or serum-free media
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI media. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. Incubate for 48-72 hours.
-
Cell Rest: After differentiation, gently aspirate the PMA-containing media and wash the adherent cells once with PBS. Add fresh, complete RPMI media and let the cells rest for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock in serum-free media (e.g., Opti-MEM). Ensure the final DMSO concentration that the cells will be exposed to does not exceed 0.5% and is consistent across all wells, including the vehicle control.
-
Cell Treatment: Aspirate the media from the rested cells and add the prepared dilutions of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new plate or tubes.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration to determine the EC50 value.
References
Technical Support Center: Optimizing STING Agonist-22 Dosage for In Vivo Experiments
Welcome to the technical support center for STING Agonist-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal efficacy in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data and protocols provided are representative examples based on published literature for various STING agonists and should be adapted based on specific experimental needs and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The critical first step is to perform a dose-escalation study to determine the optimal concentration of this compound that results in maximal anti-tumor efficacy without inducing excessive systemic toxicity. A typical starting range for many cyclic dinucleotide (CDN) STING agonists administered intratumorally is from 10 µg to 100 µg per injection in mice. For systemic administration, the dose will likely be lower and needs to be carefully optimized.
Q2: How can I measure STING pathway activation in vivo after administering this compound?
A2: STING activation in the tumor microenvironment can be assessed through several methods:
-
Cytokine Analysis: Measure the levels of downstream cytokines, particularly IFN-β, CXCL10, and TNF-α, in the tumor tissue and serum using ELISA or multiplex assays.[1][2]
-
Immunophenotyping: Use flow cytometry to analyze the activation and infiltration of immune cells, such as dendritic cells (DCs), CD8+ T cells, and natural killer (NK) cells, within the tumor.
-
Gene Expression Analysis: Quantify the mRNA levels of STING-dependent genes, such as Ifnb1, Cxcl10, and other interferon-stimulated genes (ISGs), in tumor biopsies via RT-qPCR.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of immune activation, such as phosphorylated STING (p-STING), phosphorylated IRF3 (p-IRF3), and infiltrating immune cells.
Q3: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models. What are the possible reasons and solutions?
A3: High systemic exposure to STING agonists can lead to excessive inflammation and toxicity.[3] Consider the following:
-
Reduce the Dose: This is the most straightforward approach to mitigate toxicity.
-
Optimize Administration Route: Intratumoral injection is generally better tolerated than systemic administration as it localizes the agonist to the tumor site.[2]
-
Adjust Dosing Schedule: Increasing the interval between doses can allow for recovery from inflammatory responses.
-
Formulation: Consider using a delivery vehicle, such as nanoparticles, to improve tumor retention and reduce systemic exposure.[4]
Q4: What is the expected anti-tumor immune response following this compound treatment?
A4: The magnitude and nature of the anti-tumor immune response are dose-dependent. Low-dose regimens tend to promote a more localized, T-cell-driven adaptive immunity, which can be synergistic with immune checkpoint inhibitors. High-dose regimens may lead to a more profound, ablative inflammatory response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Anti-Tumor Efficacy | 1. Suboptimal Dosage: The dose may be too low to induce a robust immune response. | 1. Perform a dose-escalation study to find the optimal therapeutic window. |
| 2. Poor Agonist Delivery: The agonist may not be efficiently reaching the cytoplasm of target cells. | 2. Consider using a transfection reagent for in vitro studies or a nanoparticle-based delivery system for in vivo experiments to enhance uptake. | |
| 3. Low STING Expression in Tumor Cells: Some tumor types downregulate STING expression to evade immune detection. | 3. Verify STING expression in your tumor model by Western blot or IHC. Consider combination therapies with agents that can upregulate STING expression. | |
| 4. Immunosuppressive Tumor Microenvironment: The presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can dampen the anti-tumor response. | 4. Combine this compound with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, to overcome immunosuppression. | |
| High Variability in Tumor Response | 1. Inconsistent Intratumoral Injection: Uneven distribution of the agonist within the tumor. | 1. Ensure consistent injection technique and volume. Consider imaging techniques to verify distribution. |
| 2. Tumor Heterogeneity: Variation in STING expression or immune cell infiltration among tumors. | 2. Increase the number of animals per group to improve statistical power. Analyze individual tumors for STING expression and immune markers. | |
| Rapid Tumor Regrowth After Initial Response | 1. Lack of Immune Memory: The initial innate immune response may not be sufficient to establish a durable adaptive immune response. | 1. Combine this compound with a cancer vaccine or immune checkpoint inhibitors to enhance the generation of memory T cells. |
| 2. Acquired Resistance: Tumors may develop mechanisms to resist STING-mediated killing. | 2. Analyze relapsed tumors for changes in STING pathway components or the expression of immunosuppressive molecules. |
Data Presentation
Table 1: Representative In Vitro Activity of STING Agonists
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Note: EC50 values are highly dependent on the specific agonist and experimental conditions.
Table 2: Representative In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 10-100 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study. Euthanize mice if tumor volume exceeds 2000 mm³ or if they show signs of significant toxicity.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping, gene expression analysis).
Protocol 2: Assessment of STING Pathway Activation by Western Blot
This protocol describes how to assess the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.
Materials:
-
Tumor tissue or cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysate Preparation: Homogenize tumor tissue or lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of STING agonist-22 in preclinical models
Technical Support Center: STING Agonist-22
Disclaimer: "this compound" is a designation for a preclinical compound. The data and guidance provided herein are based on general knowledge of preclinical STING agonists and are intended for research purposes only. Researchers should empirically determine the optimal, safest, and most effective use of their specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of systemic cytokines (e.g., TNF-α, IL-6) in our mouse models following intravenous administration of this compound. Is this expected?
Q2: Our in vitro co-culture experiments show decreased T-cell viability and proliferation after treatment with this compound, even though the goal is to enhance the T-cell response. Why is this happening?
A2: This is a critical and widely reported off-target effect. While STING activation in antigen-presenting cells (APCs) is intended to prime T-cells, direct STING activation within T-cells themselves can induce apoptosis and impair their functionality. Studies have shown that high STING expression and potent signaling in T-cells can trigger cell death and reduce proliferation. This paradoxical effect can limit the overall anti-tumor efficacy of a STING agonist regimen.
Q3: We administered this compound intratumorally and observed severe skin inflammation and necrosis at the injection site. Is this a typical reaction?
A3: Localized, potent STING activation can induce a severe inflammatory response at the injection site. Preclinical studies using subcutaneous injections of STING agonists have reported significant skin inflammation, including erythema, scaling, epidermal thickening, and dermal fibrosis. While this demonstrates potent local immune activation, it can also be a dose-limiting toxicity. These lesions are often self-limiting but can be exacerbated by pre-existing systemic inflammation.
Q4: Can this compound have direct effects on non-immune cells, such as endothelial cells?
A4: Yes, STING is expressed in various cell types, including endothelial cells. STING activation in these cells can have significant effects on the tumor vasculature. Some STING agonists have been shown to act as vascular-disrupting agents by inducing apoptosis in endothelial cells. Conversely, other studies report that low-dose STING agonist treatment can promote vascular normalization, which improves immune cell infiltration into the tumor. Therefore, the effect can be dose- and context-dependent. Severe systemic inflammation driven by STING agonists can also lead to increased vascular permeability and tissue damage.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity (Weight Loss, Lethargy, Mortality)
Your preclinical model shows signs of severe systemic toxicity after administration of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Cytokine Release Syndrome (CRS) | 1. Reduce Dose: Perform a dose-titration study to find the maximum tolerated dose (MTD). 2. Measure Cytokines: Collect plasma at multiple time points (e.g., 2, 6, 24 hours) post-administration and analyze via multiplex assay (e.g., Luminex) for key cytokines (TNF-α, IL-6, IFN-γ, IL-10). 3. Consider Mitigation: In an exploratory setting, co-administer agents used for CRS management, such as anti-IL-6R antibodies or dexamethasone, to see if toxicity is reduced. | Systemic STING activation can cause a surge in pro-inflammatory cytokines, leading to shock-like symptoms. Identifying the MTD is critical for establishing a therapeutic window. Premedication strategies have been explored to manage these immunotoxicities. |
| T-Cell Depletion | 1. Analyze T-Cell Populations: Perform flow cytometry on peripheral blood and lymphoid organs (spleen, lymph nodes) to quantify CD4+ and CD8+ T-cell populations. 2. Assess Apoptosis: Include apoptosis markers (e.g., Annexin V, Cleaved Caspase-3) in your flow cytometry panel for T-cells. | Direct STING activation can induce apoptosis in T-cells. A significant reduction in T-cell counts could contribute to immunosuppression and poor outcomes, confounding the intended therapeutic effect. |
| End-Organ Damage | 1. Perform Histopathology: Collect major organs (liver, lungs, kidneys, spleen) at necropsy for H&E staining and pathological assessment. 2. Monitor Blood Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) damage. | High systemic inflammation can lead to vascular leak and end-organ damage. Histological analysis is the gold standard for identifying treatment-related organ toxicity. |
Issue 2: Lack of Anti-Tumor Efficacy Despite Evidence of STING Pathway Activation
You can confirm target engagement (e.g., IFN-β production) but are not observing the expected tumor growth inhibition.
| Potential Cause | Troubleshooting Step | Rationale |
| T-Cell Apoptosis Negating APC Priming | 1. In Vitro T-Cell Viability Assay: Co-culture activated T-cells with this compound and measure viability (e.g., via CellTiter-Glo) and proliferation (e.g., via CFSE dilution). 2. Intratumoral Immune Profiling: Analyze the tumor microenvironment (TME) via flow cytometry or IHC to assess the ratio of activated APCs to viable, functional T-cells. | The desired anti-tumor effect relies on T-cells. If the agonist kills T-cells directly, it can counteract the benefits of APC activation. This is a key off-target effect to de-risk. |
| Tumor-Intrinsic Factors | 1. Check STING Expression in Tumor: Verify that the tumor cells themselves do not have aberrantly high STING expression, which could lead to direct tumor cell death but also unforeseen signaling outcomes. 2. Immune Checkpoint Upregulation: Analyze tumors for upregulation of inhibitory checkpoints like PD-L1 post-treatment. | While direct killing of some cancer cells by STING agonists is possible, the primary mechanism is often immune-mediated. STING-induced IFN can also upregulate PD-L1, providing an escape mechanism that may require combination therapy with checkpoint inhibitors. |
| Suboptimal Dosing Schedule | 1. Vary Dosing Frequency: Test alternative schedules (e.g., less frequent dosing) to allow for immune system recovery and prevent chronic activation, which can lead to T-cell exhaustion or tolerance. | The timing of STING activation is critical. Premature or overly frequent dosing might exacerbate inflammation and adverse effects rather than promoting a sustained anti-tumor response. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data based on preclinical studies of various STING agonists.
Table 1: Representative In Vivo Cytokine Response to Systemic this compound (Based on murine plasma levels 6 hours post-intravenous administration)
| Analyte | Vehicle Control (pg/mL) | This compound (Therapeutic Dose, 1 mg/kg) | This compound (High Dose, 5 mg/kg) |
| IFN-β | < 20 | 2,500 ± 450 | 8,000 ± 1,200 |
| TNF-α | < 15 | 800 ± 150 | 4,500 ± 900 |
| IL-6 | < 10 | 1,200 ± 200 | 9,800 ± 1,500 |
| CXCL10 (IP-10) | < 50 | 15,000 ± 2,800 | 45,000 ± 7,000 |
| IL-10 | < 25 | 300 ± 75 | 1,100 ± 250 |
Table 2: Representative In Vitro Off-Target Cell Viability (Cell viability measured at 48 hours post-treatment)
| Cell Type | On-Target IC50 (IFN-β EC50) | Off-Target Cytotoxicity IC50 (this compound) | Therapeutic Index (Off-Target/On-Target) |
| THP-1 (Monocyte-like) | 50 nM | > 10,000 nM | > 200 |
| Primary Human CD8+ T-Cells | N/A | 800 nM | N/A |
| HUVEC (Endothelial Cells) | N/A | 2,500 nM | N/A |
| B16-F10 (Murine Melanoma) | N/A | > 10,000 nM | N/A |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Cytokine Profiling
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6) for initial tolerability studies.
-
Dosing: Administer this compound via the intended clinical route (e.g., intravenously or intratumorally) across a range of doses (e.g., 0.1, 1, 5, 10 mg/kg). Include a vehicle control group.
-
Monitoring: Record body weight, clinical signs of distress (piloerection, hunched posture, reduced mobility), and body temperature daily for 14 days.
-
Blood Sampling: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline and at key time points post-dose (e.g., 2, 6, 24, 48 hours).
-
Cytokine Analysis: Process blood to plasma. Use a multiplex bead-based immunoassay (e.g., Luminex) to quantify a panel of relevant cytokines and chemokines (IFN-β, TNF-α, IL-6, IL-1β, CXCL10, IL-10).
-
Terminal Analysis: At the end of the study, perform a complete necropsy, record organ weights, and collect tissues (liver, spleen, lung, kidney, heart) for histopathological analysis.
Protocol 2: In Vitro T-Cell Apoptosis Assay
-
Cell Isolation: Isolate primary CD8+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Cell Culture: Culture T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS and IL-2). Activate T-cells using anti-CD3/CD28 beads for 24-48 hours.
-
Treatment: Plate activated T-cells and treat with a dose range of this compound (e.g., 10 nM to 10 µM) for 24 to 48 hours. Include a vehicle control.
-
Staining: Harvest cells and stain with a viability dye (e.g., Ghost Dye), fluorescently-labeled antibodies against surface markers (e.g., CD8), and apoptosis markers (e.g., Annexin V, and a substrate for active Caspase-3).
-
Flow Cytometry: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on live, single CD8+ T-cells and quantify the percentage of early apoptotic (Annexin V+/Caspase-3-) and late apoptotic/necrotic (Annexin V+/Caspase-3+) cells across the different treatment conditions.
Visualizations
Caption: Canonical cGAS-STING signaling pathway leading to Type I Interferon production.
Caption: Experimental workflow for de-risking off-target effects of this compound.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
How to minimize cytotoxicity of STING agonist-22
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of STING Agonist-22 during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit cytotoxicity?
A: The primary function of the STING (Stimulator of Interferon Genes) pathway is to detect cytosolic DNA and initiate a potent innate immune response. However, intense or prolonged activation of this pathway can also trigger programmed cell death mechanisms as a way to eliminate infected or damaged cells and control excessive inflammation.[1][2] this compound, as a potent activator, can induce cytotoxicity through several mechanisms, including:
-
Apoptosis and Necrosis: STING signaling can directly trigger these cell death pathways in various cell types.[1][2][3]
-
Endoplasmic Reticulum (ER) Stress: Activation of STING, an ER-resident protein, can lead to ER stress, which, if unresolved, initiates cell death.
-
Lysosomal Cell Death: STING can traffic to the lysosome and induce membrane permeabilization, leading to a form of programmed cell death.
-
Inflammasome Activation: STING-mediated signaling can lead to potassium (K+) efflux, which activates the NLRP3 inflammasome, a complex that can induce inflammatory cell death (pyroptosis).
Q2: Which cell types are most susceptible to this compound cytotoxicity?
A: While many cell types can undergo cell death upon STING activation, T lymphocytes have been shown to be particularly sensitive. STING activation in T cells can induce apoptosis and inhibit proliferation, which is a critical consideration for cancer immunotherapy strategies that rely on T cell function. In contrast, some studies suggest that Natural Killer (NK) cells may be more resistant to STING agonist-induced cytotoxicity. The outcome of STING activation is highly dependent on the cell type and the specific context of the stimulation.
Q3: What are the primary strategies to reduce the cytotoxicity of this compound?
A: The main goal is to confine the potent immune-activating effects to the target site (e.g., a tumor) while minimizing systemic exposure and off-target cell death. Key strategies include:
-
Advanced Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymers) can improve its stability, alter its pharmacokinetic profile, and enable targeted delivery to tumor tissues or specific immune cells. This approach can significantly reduce systemic toxicity.
-
Dose Optimization: The magnitude of STING activation is critical; excessive stimulation can lead to a harmful systemic inflammatory response resembling a cytokine storm. Careful dose-response studies are essential to identify a therapeutic window that balances efficacy and toxicity.
-
Route of Administration: For solid tumors, direct intratumoral injection is a common strategy to maximize local concentration and limit systemic side effects.
-
Combination Therapy: Combining a lower, less toxic dose of this compound with other treatments like immune checkpoint inhibitors or radiotherapy may produce a synergistic anti-tumor effect.
-
Structural Modification: The chemical structure of the agonist can be modified to optimize its binding affinity and downstream signaling, potentially creating analogues with a better therapeutic index.
Q4: How can I reduce systemic toxicity during in vivo experiments?
A: Systemic toxicity, often characterized by weight loss, lethargy, and high levels of inflammatory cytokines, is a major challenge. To mitigate this:
-
Utilize Nanoparticle Formulations: Encapsulation is one of the most effective methods to reduce the systemic dissemination of the agonist and its associated side effects. Nanoparticles can redirect the agonist to draining lymph nodes or the tumor microenvironment, enhancing local immune activation without causing widespread inflammation.
-
Administer Locally: If your model allows, switch from systemic (e.g., intravenous) to local (e.g., intratumoral) administration. This is a standard approach in clinical trials to limit systemic exposure.
-
Monitor Inflammatory Markers: Regularly measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 to quantify the systemic inflammatory response to different doses and formulations.
Q5: Does the formulation of this compound affect its cytotoxic profile?
A: Absolutely. A free, unformulated agonist administered systemically can rapidly distribute throughout the body, leading to widespread, off-target STING activation and cytotoxicity in sensitive cells like T cells. Encapsulating the agonist in a delivery vehicle like a lipid nanoparticle (LNP) or polymer alters its biodistribution, can prevent it from freely entering cells in healthy tissues, and can promote its accumulation in tumors via the enhanced permeability and retention (EPR) effect. This targeted delivery ensures that the cytotoxic potential is concentrated where it is needed, sparing healthy tissues.
Section 2: Troubleshooting Guide
Problem 1: Excessive cell death observed in in vitro cultures.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a detailed dose-response experiment using a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the EC50 for immune activation (e.g., IFN-β release) and the IC50 for cytotoxicity. Select a concentration that provides sufficient activation with minimal cell death. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). STING activation can be rapid, and prolonged exposure may not be necessary for the desired effect and may only increase cytotoxicity. |
| High sensitivity of the cell line. | T-cell lines are known to be highly sensitive. If possible, compare results with a cell type known to be more resistant, such as NK cells or certain myeloid cell lines. Be aware that high STING expression does not always correlate with resistance to cell death. |
| Inherent instability of the agonist. | Unformulated agonists can be unstable. Ensure proper storage and handling. Consider using a nanoparticle formulation even for in vitro studies, as this can provide a more controlled release and may reduce acute toxicity. |
Problem 2: High systemic toxicity (e.g., weight loss, cytokine storm) in animal models.
| Possible Cause | Suggested Solution |
| Off-target activation from systemic administration. | This is the most common cause. Encapsulate this compound in a nanoparticle delivery system (e.g., liposomes) to improve its pharmacokinetic and safety profile. This can reduce off-target immune toxicity and enhance accumulation in the liver, spleen, and tumor. |
| Dose is too high for systemic delivery. | Systemic administration requires a much lower dose than local administration. Perform a dose-escalation study, starting with a very low dose and monitoring for signs of toxicity (body weight, clinical signs) and inflammatory cytokine levels in the serum. |
| Route of administration is inappropriate for the goal. | If the goal is to treat a single, accessible solid tumor, switch from intravenous (IV) or intraperitoneal (IP) injection to intratumoral (IT) injection. This focuses the therapeutic effect and dramatically reduces systemic side effects. |
| Pre-existing systemic inflammation. | A prior inflammatory stimulus can amplify STING-mediated toxicity. Ensure that experimental animals are healthy and free from underlying inflammation before beginning treatment. |
Section 3: Data Presentation
The following tables contain representative data for illustrative purposes to guide experimental design.
Table 1: Representative Comparative Cytotoxicity of Free vs. Liposomal this compound (in vitro)
| Cell Line | Treatment | IC50 (µM) after 48h | Therapeutic Index (IC50 / EC50 for IFN-β) |
| Jurkat (Human T cell) | Free this compound | 2.5 | 5 |
| Liposomal this compound | 15.0 | 25 | |
| THP-1 (Human Monocyte) | Free this compound | 12.5 | 41 |
| Liposomal this compound | > 50.0 | > 150 | |
| B16-F10 (Murine Melanoma) | Free this compound | 8.0 | 18 |
| Liposomal this compound | 35.0 | 75 |
Table 2: Representative Impact of Delivery Method on Systemic Toxicity Markers in Mice (in vivo)
| Treatment Group (IV injection) | Peak Serum TNF-α (pg/mL) at 6h | Peak Serum IL-6 (pg/mL) at 6h | Max Body Weight Loss (%) |
| Vehicle Control | < 50 | < 20 | < 1% |
| Free this compound (1 mg/kg) | 4500 | 8500 | 18% |
| Liposomal this compound (1 mg/kg) | 850 | 1200 | 4% |
| Empty Liposome Control | < 100 | < 50 | < 2% |
Section 4: Experimental Protocols
Protocol 1: Assessing In Vitro Cytotoxicity using a Luminescence-Based Viability Assay
This protocol describes a method to determine the concentration-dependent cytotoxicity of this compound using an ATP-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Target cell lines (adherent or suspension)
-
Complete cell culture medium
-
This compound (free and/or formulated)
-
Opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescence Cell Viability Assay kit (or equivalent)
-
Luminometer plate reader
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range might be 200 µM down to 0.01 µM (final concentration will be 1X). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from adherent cells or directly add to suspension cells. Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume, e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Luminescence_Sample / Luminescence_Vehicle) * 100.
-
Plot the percent viability against the log of the agonist concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Preparation of a Liposomal Formulation for this compound
This protocol outlines a standard thin-film hydration method for encapsulating a water-soluble agonist like this compound into liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of ~55:40:5)
-
This compound
-
Hydration Buffer (e.g., sterile PBS or HEPES-buffered saline)
-
Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B) to remove unencapsulated drug
Methodology:
-
Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask. Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature) under reduced pressure to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.
-
Film Drying: Continue to apply vacuum for at least 1-2 hours (or overnight) to remove any residual organic solvent.
-
Hydration:
-
Dissolve the this compound in the hydration buffer to the desired concentration.
-
Warm the buffer to a temperature above the lipid phase transition temperature (~60-65°C for DSPC).
-
Add the agonist-containing buffer to the dried lipid film. Rotate the flask gently to hydrate the film, forming multilamellar vesicles (MLVs). Allow this to proceed for 1-2 hours.
-
-
Size Reduction (Homogenization):
-
To create small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension must be downsized.
-
Extrusion (Recommended): Repeatedly pass the liposome suspension (10-20 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated extruder. This produces liposomes with a narrow size distribution.
-
Sonication (Alternative): Use a bath sonicator to sonicate the MLV suspension until the solution becomes clear. This method is less controlled and may result in a wider size distribution.
-
-
Purification:
-
Separate the liposome-encapsulated agonist from the free, unencapsulated agonist.
-
Pass the liposome suspension through a size-exclusion chromatography column. The larger liposomes will elute first in the void volume, while the smaller, free agonist molecules will be retained and elute later.
-
-
Characterization:
-
Size and Polydispersity: Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Disrupt a known amount of the purified liposomes with a detergent or solvent, and measure the agonist concentration using a suitable analytical method (e.g., HPLC). Compare this to the initial amount of agonist used.
-
Section 5: Visual Guides
Diagram 1: STING Signaling - Dual Outcomes of Activation
References
- 1. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update | Semantic Scholar [semanticscholar.org]
- 3. Crosstalk between cGAS–STING signaling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonist therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STING agonists in cancer therapy?
A1: STING agonists work by activating the cGAS-STING pathway, a critical component of the innate immune system.[1][2] When cytosolic DNA from tumor cells is detected by the enzyme cGAS, it synthesizes a second messenger called cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[3] This activation triggers a signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which can then recognize and attack tumor cells.
Q2: We are observing diminished or no anti-tumor response with our STING agonist monotherapy. What are the common mechanisms of resistance?
A2: Resistance to STING agonist monotherapy is a significant challenge and can arise from several factors within the tumor microenvironment (TME). Common mechanisms include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoint proteins, such as PD-L1, on tumor cells. This creates an adaptive resistance mechanism that suppresses the anti-tumor activity of newly recruited T cells.
-
Induction of Immunosuppressive Pathways: STING activation can also induce the expression of immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2). These pathways can dampen the inflammatory response and inhibit T cell function.
-
Low STING Expression: Some tumor cells may have low or absent expression of the STING protein, rendering them insensitive to direct activation by STING agonists.
-
Rapid Agonist Degradation: The STING agonist may be rapidly degraded by enzymes within the TME, preventing it from reaching its target and achieving a sufficient concentration for activation.
Q3: How can we overcome resistance to STING agonist therapy in our experimental models?
A3: Combination therapy is the most effective strategy to overcome resistance. Consider the following approaches:
-
Combination with Immune Checkpoint Inhibitors: Combining STING agonists with antibodies that block PD-1 or PD-L1 can prevent the suppression of T cells and enhance the anti-tumor immune response. Several studies have shown synergistic effects with this combination.
-
Combination with COX2 Inhibitors: Co-administration of a COX2 inhibitor, such as celecoxib, can counteract the immunosuppressive effects of STING-induced COX2 expression and improve therapeutic outcomes.
-
Combination with other Immunomodulators: Combining with other immune-stimulating agents, like IL-15, has been shown to enhance the activity of natural killer (NK) cells and T cells, leading to improved tumor control.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| No or low STING pathway activation (e.g., no phosphorylation of STING/IRF3, no IFN-β production). | 1. Low STING expression in the cell line. 2. Inefficient delivery of the STING agonist into the cytoplasm. 3. Degradation of the STING agonist. 4. Inactive STING agonist. | 1. Verify STING expression by Western blot. Use a positive control cell line known to express STING (e.g., THP-1).2. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery, especially for cyclic dinucleotide-based agonists.3. Prepare fresh agonist solutions for each experiment. Minimize freeze-thaw cycles.4. Confirm the activity of your agonist using a well-characterized positive control cell line. |
| High levels of cell death observed after treatment. | 1. STING agonist concentration is too high. 2. Excessive and prolonged STING activation can induce apoptosis. | 1. Perform a dose-response curve to determine the optimal concentration that activates the pathway without causing excessive toxicity.2. Reduce the incubation time with the STING agonist. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent agonist preparation and delivery. | 1. Use cells within a consistent passage number range. Ensure cells are healthy and actively dividing before treatment.2. Prepare fresh dilutions of the agonist for each experiment. Ensure consistent and even application to all wells. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition. | 1. Suboptimal dosing or administration route. 2. Rapid clearance or degradation of the agonist in vivo. 3. Dominant immunosuppressive tumor microenvironment. 4. Tumor model is inherently resistant. | 1. Optimize the dose and frequency of administration. For intratumoral injections, ensure accurate delivery into the tumor mass.2. Consider using a delivery vehicle (e.g., nanoparticles) to protect the agonist and prolong its release.3. Combine the STING agonist with a checkpoint inhibitor (e.g., anti-PD-1) or a COX2 inhibitor. 4. Characterize the immune landscape of your tumor model. Models with a "cold" immune microenvironment may require combination therapy to induce an inflammatory response. |
| Toxicity and adverse effects observed in animals (e.g., weight loss, lethargy). | 1. Systemic exposure to the STING agonist is too high. 2. Over-stimulation of the immune system leading to cytokine storm. | 1. Reduce the dose of the STING agonist. 2. Consider intratumoral instead of systemic administration to localize the effect.3. Monitor cytokine levels in the serum to assess the systemic inflammatory response. |
| Abscopal effect (regression of distant, non-injected tumors) is not observed. | 1. Insufficient systemic immune activation. 2. Strong systemic immunosuppression. | 1. Combine with a systemic immunotherapy, such as an anti-PD-1 antibody, to promote the activity of tumor-specific T cells throughout the body.2. Increase the dose of the STING agonist at the primary tumor site to enhance the generation of a systemic anti-tumor T cell response, while monitoring for toxicity. |
Data on Combination Therapies
The following tables summarize quantitative data from preclinical studies on the efficacy of STING agonist combination therapies.
Table 1: Efficacy of STING Agonist ADU-S100 in Combination with Anti-PD-1 Antibody
| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T cell Infiltration | Change in IFN-γ Levels |
| Vehicle Control | 0% | Baseline | Baseline |
| ADU-S100 Monotherapy | ~40% | Modest Increase | ~5-fold increase |
| Anti-PD-1 Monotherapy | ~25% | Modest Increase | ~3-fold increase |
| ADU-S100 + Anti-PD-1 | ~85% | Significant Increase | ~20-fold increase |
Data are representative values compiled from multiple preclinical studies and may vary depending on the tumor model and experimental conditions.
Table 2: Efficacy of STING Agonist diABZI in Combination with COX2 Inhibitor (Celecoxib)
| Treatment Group | Tumor Volume Reduction (%) | Change in Myeloid-Derived Suppressor Cells (MDSCs) | Change in Tumor-Infiltrating Lymphocytes (TILs) |
| Vehicle Control | 0% | Baseline | Baseline |
| diABZI Monotherapy | ~50% | Slight Decrease | Moderate Increase |
| Celecoxib Monotherapy | ~15% | Slight Decrease | Minimal Change |
| diABZI + Celecoxib | ~90% | Significant Decrease | Substantial Increase |
Data are representative values compiled from multiple preclinical studies and may vary depending on the tumor model and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
Objective: To determine the activation of the STING pathway in cultured cells following treatment with a STING agonist by detecting the phosphorylation of STING and IRF3.
Materials:
-
Cell line of interest
-
STING agonist (e.g., ADU-S100)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Cell Treatment: Treat cells with the desired concentrations of the STING agonist for the specified time (e.g., 1-6 hours). Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: Measurement of Cytokine Release by ELISA
Objective: To quantify the secretion of IFN-β and other cytokines (e.g., CXCL10) from cells treated with a STING agonist.
Materials:
-
Cell line of interest
-
STING agonist
-
Complete cell culture medium
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human/mouse IFN-β, CXCL10)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Cell Treatment: Treat cells with a serial dilution of the STING agonist. Include a vehicle control.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol.
-
Briefly, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic tumor DNA.
Experimental Workflow: Overcoming Resistance In Vivo
Caption: In vivo experimental workflow to test combination therapies.
Troubleshooting Logic for Low STING Activation
Caption: Troubleshooting logic for low in vitro STING activation.
References
Technical Support Center: Optimizing STING Agonist-22 Delivery to the Tumor Microenvironment
Welcome to the technical support center for improving the delivery of STING (Stimulator of Interferon Genes) agonist-22 to the tumor microenvironment (TME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is direct administration of free STING agonist-22 often inefficient for cancer therapy?
A1: Free STING agonists, particularly cyclic dinucleotides (CDNs) like cGAMP, face several challenges that limit their therapeutic efficacy.[1] These include:
-
Poor Cellular Permeability: STING agonists are often negatively charged and hydrophilic, which hinders their ability to cross the cell membrane and reach the cytosolic STING protein.[1]
-
Rapid Systemic Clearance: When administered systemically, small-molecule STING agonists are quickly cleared from circulation, resulting in a short half-life and limited exposure at the tumor site.[1][2] For example, ADU-S100 was reported to have a plasma half-life of about 24 minutes in patients after intratumoral injection.[2]
-
Off-Target Toxicities: Systemic distribution can lead to widespread STING activation in healthy tissues, potentially causing systemic inflammation and cytokine-related toxicities.
-
Enzymatic Degradation: STING agonists can be degraded by enzymes in the bloodstream, further reducing their bioavailability.
Q2: What are the main strategies to improve the delivery of this compound to the TME?
A2: Several delivery systems are being developed to overcome the limitations of free STING agonists. The primary strategies include:
-
Nanoparticle-based Delivery: Encapsulating STING agonists within nanoparticles (e.g., liposomes, polymersomes, silica nanoparticles) can protect them from degradation, prolong their circulation time, and enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect.
-
Antibody-Drug Conjugates (ADCs): Conjugating STING agonists to antibodies that target tumor-associated antigens allows for specific delivery to cancer cells, minimizing off-target effects.
-
Hydrogels: Injectable hydrogels can provide sustained local release of STING agonists at the tumor site, maintaining high concentrations in the TME while reducing systemic exposure.
Q3: How do nanoparticle characteristics influence the delivery of this compound?
A3: The physicochemical properties of nanoparticles, such as size, surface charge, and material composition, play a crucial role in their delivery efficiency:
-
Size: Nanoparticles are typically designed to be within a specific size range (e.g., 80 nm for biodegradable mesoporous silica nanoparticles) to facilitate accumulation in the tumor through the EPR effect and cellular uptake.
-
Surface Charge: Cationic liposomes have been shown to enhance the cellular uptake of negatively charged STING agonists. For instance, a positively charged liposomal formulation of ADU-S100 (PoSTING) with a surface charge of +48.9 mV demonstrated improved tumor delivery.
-
Material: The choice of material affects the biocompatibility, biodegradability, and drug-loading capacity of the nanoparticles. For example, biodegradable mesoporous silica nanoparticles offer a biocompatible platform with high loading efficiency for STING agonists.
Q4: What is the rationale for combining this compound delivery with other cancer therapies?
A4: Combining STING agonist therapy with other treatments, such as immune checkpoint inhibitors (ICIs), can have synergistic effects. STING activation can transform an immunologically "cold" tumor (lacking T-cell infiltration) into a "hot" tumor by promoting the recruitment of immune cells. This can enhance the efficacy of ICIs, which rely on a pre-existing anti-tumor immune response.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound delivery.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro STING activation with nanoparticle-formulated agonist | 1. Inefficient cellular uptake of nanoparticles. 2. Poor release of the agonist from the nanoparticle in the cytosol. 3. Incorrect assay setup or timing. | 1. Characterize nanoparticle uptake using fluorescently labeled particles and flow cytometry or microscopy. Optimize nanoparticle size and surface charge (e.g., cationic lipids) to enhance uptake. 2. Use a delivery system with a mechanism for endosomal escape and cytosolic release (e.g., pH-responsive nanoparticles). 3. Ensure the reporter cell line is responsive to the specific STING agonist. Titrate the concentration of the formulated agonist and optimize the incubation time (typically 18-24 hours for reporter assays). |
| High variability in in vivo anti-tumor efficacy studies | 1. Inconsistent tumor implantation leading to variable tumor growth. 2. Non-uniform delivery of the formulation within the tumor. 3. Animal-to-animal variation in immune response. | 1. Standardize the tumor cell injection protocol (number of cells, injection volume, and location). 2. For intratumoral injections, use imaging guidance (e.g., ultrasound) to ensure consistent delivery. 3. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups based on tumor volume before starting treatment. |
| Systemic toxicity observed with intravenous administration of formulated STING agonist | 1. Suboptimal nanoparticle design leading to premature release of the agonist. 2. Off-target accumulation of the delivery system in healthy organs. 3. Dose of the STING agonist is too high. | 1. Improve the stability of the delivery system in circulation. For liposomes, PEGylation can reduce premature clearance. 2. Perform biodistribution studies with labeled formulations to assess accumulation in organs like the liver and spleen. Modify nanoparticle surface properties to improve tumor targeting. 3. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of the formulated agonist. |
| Poor correlation between in vitro and in vivo results | 1. The in vitro cell model does not accurately reflect the complexity of the TME. 2. Pharmacokinetic and biodistribution properties of the delivery system are not favorable in vivo. | 1. Use co-culture systems or 3D tumor spheroids for in vitro testing to better mimic the TME. 2. Conduct thorough pharmacokinetic and biodistribution studies to understand the in vivo fate of your delivery system and correlate it with efficacy. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various STING agonist delivery systems.
Table 1: Pharmacokinetic Parameters of STING Agonist Formulations
| Formulation | STING Agonist | Administration Route | Half-life | Reference |
| Free cGAMP | cGAMP | Intravenous | - | |
| Polymersome-encapsulated cGAMP | cGAMP | Intravenous | 40-fold increase vs. free | |
| Free ADU-S100 | ADU-S100 | Intratumoral | 2.05 h (in tumor) | |
| DOTAP-based liposomal ADU-S100 (PoSTING) | ADU-S100 | Intravenous | 5.6 h |
Table 2: In Vitro STING Activation and Cellular Uptake
| Delivery System | STING Agonist | Cell Line | Outcome Measure | Result | Reference |
| Cationic Liposomes | cGAMP | Antigen-Presenting Cells (APCs) | Cellular Uptake | Substantially improved vs. free cGAMP | |
| Lipid Nanoparticles (LNDs) | CDN | RAW-ISG reporter cells | STING Activation (EC50) | Lower EC50 vs. liposomes | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β production | Significantly higher vs. free CDA |
Table 3: In Vivo Anti-Tumor Efficacy
| Delivery System | STING Agonist | Tumor Model | Key Finding | Reference |
| Lipid Nanoparticles (LNP) | cGAMP | Pancreatic Cancer (syngeneic) | Suppressed tumor growth compared to free cGAMP | |
| Lipid Nanodiscs (LNDs) | CDN | MC38 Colon Carcinoma | Single 5 nmol dose showed significant tumor regression and improved survival vs. 100 nmol free CDN | |
| EGFR-targeted ADC | cGAMP analog | B16F10-EGFR Melanoma | 60% complete tumor remission with ADC treatment |
Experimental Protocols
1. In Vitro STING Activation Reporter Assay
This protocol is for quantifying STING pathway activation using a luciferase reporter cell line (e.g., THP1-Dual™ cells).
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
Culture medium (DMEM or RPMI-1640 with 10% FBS)
-
This compound formulation and controls
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the this compound formulation in culture medium.
-
Add the diluted formulations to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and determine the EC50 value.
-
2. In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound formulations.
-
Materials:
-
6-8 week old syngeneic mice (e.g., C57BL/6)
-
Tumor cell line (e.g., B16-F10 melanoma)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
-
-
Procedure:
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound formulation or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days.
-
Continue to monitor tumor growth and body weight.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Plot mean tumor volume over time for each group and calculate Tumor Growth Inhibition (TGI).
-
3. Flow Cytometry for Immune Cell Profiling in Tumors
This protocol outlines the general steps for analyzing immune cell populations within the TME after treatment.
-
Materials:
-
Tumor tissue
-
Enzymatic digestion buffer (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)
-
Flow cytometer
-
-
Procedure:
-
Harvest tumors and mince the tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm).
-
Lyse red blood cells.
-
Wash the cells with PBS and stain with a fixable viability dye.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
If analyzing intracellular markers, fix and permeabilize the cells before intracellular staining.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations (e.g., CD8+ T cells, dendritic cells, macrophages).
-
Diagrams
Caption: The cGAS-STING signaling pathway activated by delivered this compound.
Caption: A typical experimental workflow for developing and testing STING agonist delivery systems.
Caption: A logical guide for troubleshooting poor in vivo efficacy of STING agonist formulations.
References
STING agonist-22 degradation and metabolism in vivo
Welcome to the technical support center for STING Agonist-22. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. Upon binding to the STING protein, which is located on the endoplasmic reticulum, it induces a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines. This cascade initiates a robust innate immune response, which can lead to the activation of adaptive anti-tumor immunity.[1][2][3][4]
Q2: What are the common challenges associated with the in vivo delivery of STING agonists like this compound?
A2: Due to their physicochemical properties, such as potential hydrophilicity and negative charge, STING agonists can face challenges with cytosolic delivery.[5] Many natural STING agonists are susceptible to rapid degradation by plasma hydrolases and phosphatases, leading to a short serum half-life. To overcome these limitations, this compound may be formulated in various delivery systems like nanoparticles or liposomes to improve stability, pharmacokinetics, and tumor penetration.
Q3: How is this compound metabolized and cleared from the body?
A3: The metabolism of STING agonists can be rapid, often occurring in liver microsomes. The primary routes of elimination can include biliary excretion. The specific metabolic pathways for this compound would be detailed in its full profile, but researchers should anticipate that without protective formulations, clearance can be high and the half-life short. For instance, some synthetic STING agonists have been designed for improved metabolic stability.
Q4: What are the expected downstream effects of this compound administration in a tumor model?
A4: In vivo, successful delivery and activation of the STING pathway by this compound in the tumor microenvironment (TME) is expected to induce a "hot" or T-cell inflamed phenotype. This is characterized by the production of type I interferons and pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells. This can result in tumor growth inhibition and the development of systemic anti-tumor immunity, potentially leading to an abscopal effect where untreated distal tumors also regress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of therapeutic efficacy in vivo | - Poor Bioavailability/Rapid Degradation: The agonist may be cleared before reaching the tumor. - Inefficient Cellular Uptake: The agonist may not be efficiently entering the cytosol of target cells. - Low STING Expression: The target cells (tumor or immune cells) may have low or silenced STING expression. | - Utilize a delivery vehicle such as nanoparticles or exosomes to improve stability and tumor targeting. - Confirm STING expression levels in your tumor model via Western blot or IHC. - Increase the dose or frequency of administration, monitoring for systemic toxicity. |
| Systemic toxicity or off-target effects | - High Systemic Exposure: Intravenous administration can lead to widespread STING activation and cytokine release. | - Consider intratumoral administration to localize the effect. - Use a lower dose in combination with other therapies like immune checkpoint inhibitors. - Employ a targeted delivery system to concentrate the agonist at the tumor site. |
| Inconsistent results between experiments | - Variability in Agonist Formulation: If using a delivery system, inconsistencies in particle size or encapsulation efficiency can affect outcomes. - Animal Model Variability: Differences in tumor implantation, size at treatment initiation, or immune status of the mice. | - Characterize your formulation for each experiment (e.g., size, charge, loading). - Standardize all aspects of the in vivo model, including tumor size at the start of treatment. |
| Difficulty in detecting downstream signaling (e.g., p-IRF3, IFN-β) | - Rapid and Transient Signaling: STING signaling can be transient, with protein degradation occurring within hours of activation. - Suboptimal Sample Collection Time: Samples may be collected too early or too late to observe peak signaling. | - Perform a time-course experiment to determine the optimal time point for detecting signaling events post-administration. - Analyze both tissue homogenates and plasma for cytokine induction. |
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and metabolic stability data for different types of STING agonists. Note: These are example data from various published STING agonists and should be used as a general reference for this compound.
Table 1: Example Pharmacokinetic Parameters of STING Agonists
| Agonist/Formulation | Administration Route | Half-life (t½) | Clearance | Reference Compound(s) |
| Natural CDN (e.g., cGAMP) | Intravenous (IV) | Very short (minutes) | Rapid | cGAMP |
| Synthetic CDN (unformulated) | Intravenous (IV) | Short (>289 min for some analogs) | High | Phosphorothioate analogs |
| Non-CDN (e.g., DMXAA) | Intravenous (IV) | ~8.1 hours | - | DMXAA |
| Nanoparticle-formulated CDN | Intravenous (IV) | Extended | Reduced | LND-CDN |
Table 2: Example In Vitro Metabolic Stability of STING Agonists
| Agonist | System | Metabolic Rate | Reference Compound(s) |
| BNBC | Human and Mouse Liver Microsomes | Very Rapid | BNBC |
| D166 | Mouse, Rat, Dog, Human Liver Microsomes | - (Metabolites identified) | D166 |
| Synthetic Analogs | Serum | Enhanced stability over natural ligands | Phosphorothioate analogs |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Immune Monitoring
-
Animal Model: Establish tumors in syngeneic mice (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma in C57BL/6 mice) until tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., PBS or formulation vehicle).
-
This compound (dose and route determined by preliminary studies, e.g., intratumoral or intravenous).
-
Positive control (e.g., another known STING agonist or checkpoint inhibitor).
-
Combination therapy (e.g., this compound + anti-PD-1 antibody).
-
-
Administration: Administer treatments as scheduled (e.g., every 3-4 days for 2-3 cycles).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
-
Pharmacodynamic Analysis:
-
At selected time points post-treatment (e.g., 6, 24, 48 hours), collect tumors and spleens.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for populations such as CD8+ T cells, NK cells, and dendritic cells.
-
Measure cytokine levels (e.g., IFN-β, TNF-α) in tumor homogenates or plasma by ELISA or Luminex assay.
-
Protocol 2: Assessment of this compound Metabolism in Liver Microsomes
-
Preparation: Prepare an incubation mixture containing liver microsomes (from mouse, rat, or human), a NADPH-regenerating system, and buffer.
-
Incubation: Add this compound to the mixture and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound and identify potential metabolites.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Visualizations
Caption: Simplified STING signaling pathway upon activation by this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Key steps in the lysosomal degradation pathway for activated STING protein.
References
- 1. mdpi.com [mdpi.com]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-22 Formulation and Delivery
Welcome to the technical support center for STING Agonist-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the formulation and delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the formulation of this compound?
A1: this compound, like many cyclic dinucleotide (CDN)-based STING agonists, presents several formulation challenges due to its intrinsic physicochemical properties. Key issues include poor membrane permeability owing to its negative charge and hydrophilicity, susceptibility to enzymatic degradation by phosphodiesterases such as ENPP1, and a consequently short in vivo half-life.[1][2][3][4] These factors can significantly limit its bioavailability and therapeutic efficacy.
Q2: Why is cytosolic delivery of this compound so critical and difficult to achieve?
A2: The target protein, STING (Stimulator of Interferon Genes), is located on the endoplasmic reticulum (ER) membrane, within the cell's cytoplasm.[1] Therefore, for this compound to activate the downstream signaling cascade that leads to an anti-tumor immune response, it must first cross the cell membrane to reach the cytosol. The hydrophilic and negatively charged nature of many STING agonists, including this compound, hinders their passive diffusion across the lipid bilayer of the cell membrane, making cytosolic delivery a major hurdle.
Q3: What are the common off-target effects or toxicities observed with systemic administration of STING agonists like this compound, and how can they be mitigated?
A3: Systemic administration of potent immune-stimulating agents like this compound can lead to systemic inflammation and the excessive release of cytokines, often referred to as a "cytokine storm". This can result in systemic toxicities. To mitigate these risks, intratumoral injection is a frequently employed administration route, which localizes the agonist's activity to the tumor microenvironment. Additionally, advanced delivery systems designed for targeted release can help minimize systemic exposure and associated side effects.
Q4: How can the stability of this compound be improved in biological fluids?
A4: The phosphodiester bonds in natural CDN-based STING agonists are vulnerable to enzymatic cleavage. To enhance stability, formulation strategies often involve encapsulation within protective delivery vehicles like liposomes or polymeric nanoparticles. These carriers can shield the agonist from degradative enzymes in the bloodstream and interstitial fluid, thereby prolonging its circulation time and bioavailability.
Troubleshooting Guides
Issue 1: Low In Vitro Potency of this compound
Symptoms:
-
Weak induction of Type I interferons (e.g., IFN-β) in cell-based assays.
-
Low activation of downstream signaling proteins (e.g., p-TBK1, p-IRF3).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cellular Uptake | Use a transfection reagent or a delivery vehicle (e.g., cationic liposomes) to facilitate entry into the cytoplasm. |
| Degradation of Agonist | Minimize freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Inactive STING Pathway in Cell Line | Confirm that the chosen cell line expresses all necessary components of the cGAS-STING pathway. Use a positive control (e.g., a cell line known to have a robust STING response). |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type. |
Issue 2: Inconsistent or Poor In Vivo Anti-Tumor Efficacy
Symptoms:
-
Lack of tumor regression or delayed tumor growth in animal models.
-
High variability in therapeutic outcomes between subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Clearance of Agonist | Co-administer with a delivery system such as a hydrogel for sustained release at the injection site, or use a nanoparticle formulation to improve pharmacokinetics. |
| Insufficient Dose at Tumor Site | Increase the intratumoral dose, ensuring it remains within a non-toxic range. The amount of STING agonist at the tumor site can dictate the CD8+ T cell response. |
| "Cold" Tumor Microenvironment | Consider combination therapies. STING agonists can be synergistic with immune checkpoint inhibitors (e.g., anti-PD-1) or radiation therapy to enhance anti-tumor immunity. |
| Tumor Heterogeneity | Intratumoral injection may not address distal metastases. Explore systemic delivery strategies using targeted nanoparticles. |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound
This protocol describes the preparation of cationic liposomes for the encapsulation of this compound to enhance cellular uptake.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DOTAP and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Subject the resulting liposome suspension to five freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane 11 times to create unilamellar vesicles of a uniform size.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro STING Pathway Activation Assay
This protocol details a method to assess the potency of this compound formulations in vitro.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound formulation
-
Positive control (e.g., 2'3'-cGAMP)
-
ELISA kit for human IFN-β
-
Antibodies for Western blotting (p-TBK1, TBK1, p-IRF3, IRF3, GAPDH)
Methodology:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells using PMA.
-
Treat the cells with varying concentrations of the this compound formulation or controls for 6 hours.
-
Collect the cell culture supernatant to quantify IFN-β secretion using an ELISA kit.
-
Lyse the cells and perform Western blot analysis to determine the phosphorylation status of TBK1 and IRF3. Normalize to total protein and GAPDH as a loading control.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free this compound | N/A | -25.3 ± 1.2 | N/A |
| Liposomal this compound | 110.5 ± 5.8 | +30.1 ± 2.5 | 85.2 ± 4.1 |
| PLGA Nanoparticle this compound | 150.2 ± 8.1 | -15.7 ± 1.9 | 78.6 ± 5.5 |
Table 2: In Vitro Potency of this compound Formulations in THP-1 Cells
| Formulation (10 µg/mL) | IFN-β Secretion (pg/mL) | Relative p-TBK1 Expression |
| Untreated Control | < 10 | 1.0 |
| Free this compound | 150 ± 25 | 2.5 ± 0.4 |
| Liposomal this compound | 1250 ± 110 | 9.8 ± 1.1 |
Visualizations
Caption: cGAS-STING signaling pathway activation.
Caption: Workflow for formulation and testing.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-22 batch-to-batch variability and quality control
Welcome to the technical support center for STING Agonist SA-22. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to batch-to-batch variability and quality control when working with SA-22.
Frequently Asked Questions (FAQs)
Q1: What is STING Agonist SA-22 and how does it work?
A1: STING Agonist SA-22 is a potent, synthetic, non-cyclic dinucleotide (non-CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] Upon binding, SA-22 induces a conformational change in the STING protein, leading to its activation and downstream signaling through TBK1 and IRF3.[2][3] This activation stimulates an immune response that can be harnessed for applications such as cancer immunotherapy and as a vaccine adjuvant.[4]
Q2: How should I properly store and handle STING Agonist SA-22?
A2: For long-term storage, STING Agonist SA-22 should be stored as a lyophilized powder at -20°C or -80°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the common solvents for reconstituting SA-22?
A3: STING Agonist SA-22 is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.5%).
Q4: What are the known challenges with STING agonists that I should be aware of?
A4: Researchers working with STING agonists, including non-CDN small molecules, may face challenges such as poor cellular permeability and the need for direct intratumoral administration in some applications. Systemic administration can sometimes lead to off-target effects. Additionally, the stability of these compounds can be a concern, making proper storage and handling critical. Batch-to-batch variability in purity and activity can also lead to inconsistent experimental results.
Troubleshooting Guide
Issue 1: I am observing lower than expected or no activity (e.g., no IFN-β induction) with a new batch of SA-22.
-
Possible Cause 1: Poor Compound Quality or Degradation. The new batch of SA-22 may have lower purity or may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Identity and Purity: Confirm the identity and purity of the new batch using analytical methods like LC-MS and HPLC. Compare the results against the Certificate of Analysis (CoA) and the specifications provided in Table 1.
-
Assess Functional Activity: Perform a dose-response experiment using a well-characterized cell line (e.g., THP-1 monocytes) and compare the EC50 value to the expected range for SA-22 (see Table 2). Use a previous, validated batch of SA-22 as a positive control if available.
-
Check Storage Conditions: Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions. Issues with cell health, reagent quality, or assay protocol can lead to a lack of response.
-
Troubleshooting Steps:
-
Cell Line Health: Confirm that the cells are healthy, within a low passage number, and free of mycoplasma contamination.
-
Positive Control: Include a known STING agonist (e.g., 2'3'-cGAMP) in your experiment to ensure the cells are responsive and the assay is working correctly.
-
Protocol Review: Carefully review your experimental protocol, including incubation times, concentrations, and detection methods.
-
-
-
Possible Cause 3: Cell Line Incompatibility. The specific cell line being used may not express STING or may express a variant of STING that is not responsive to SA-22.
-
Troubleshooting Steps:
-
Confirm STING Expression: Verify that your cell line expresses the STING protein.
-
Use a Validated Cell Line: Test the new batch of SA-22 on a recommended, validated reporter cell line, such as THP-1 Dual™ (InvivoGen) or a similar line that reports IRF and NF-κB activation.
-
-
Issue 2: I am observing significant variability in results between different experiments using the same batch of SA-22.
-
Possible Cause 1: Inconsistent Compound Preparation. Variability in the preparation of stock and working solutions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardized Solubilization: Ensure a consistent protocol is used for solubilizing the lyophilized powder and preparing the stock solution. Briefly vortex and centrifuge the vial to ensure all material is dissolved.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -80°C.
-
Accurate Dilutions: Use calibrated pipettes to perform serial dilutions to achieve the final working concentrations.
-
-
-
Possible Cause 2: Assay Variability. Inherent variability in biological assays can contribute to inconsistent results.
-
Troubleshooting Steps:
-
Include Proper Controls: Always include positive and negative (vehicle) controls in every experiment.
-
Technical Replicates: Use technical replicates (triplicates or quadruplicates) for each condition to assess intra-assay variability.
-
Consistent Cell Seeding: Ensure a consistent cell density is seeded in each well, as this can affect the response to the agonist.
-
-
Quality Control Data for STING Agonist SA-22
Quantitative data for a typical batch of SA-22 is summarized below. It is crucial to verify that each new batch meets these specifications before use.
Table 1: Physicochemical Quality Control Specifications
| Parameter | Method | Specification |
| Identity | LC-MS | Conforms to the expected mass spectrum |
| Purity | HPLC (254 nm) | ≥ 98% |
| Appearance | Visual | White to off-white lyophilized powder |
| Solubility | Visual | Soluble in DMSO to at least 10 mM |
Table 2: Functional Quality Control Specifications
| Parameter | Method | Cell Line | Specification (EC50) |
| Functional Activity | IFN-β Induction Assay | Human THP-1 Monocytes | 50 - 200 nM |
| Functional Activity | IRF Reporter Assay | THP-1 Dual™ Reporter Cells | 30 - 150 nM |
Key Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of SA-22 Solution: Accurately weigh and dissolve SA-22 in DMSO to a final concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the absorbance at 254 nm.
-
Analysis: Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of SA-22 in a 50:50 mixture of acetonitrile and water.
-
LC-MS System: Use a system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: Use a suitable gradient to ensure proper separation.
-
Mass Spectrometry: Acquire data in positive ion mode and scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass of SA-22.
Protocol 3: Cell-Based IFN-β Induction Assay
-
Cell Seeding: Seed human THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells per well and differentiate them into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Compound Preparation: Prepare a serial dilution of SA-22 in the cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Cell Treatment: Replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
IFN-β Quantification: Measure the concentration of human IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the SA-22 concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.
Visualizations
Caption: The cGAS-STING signaling pathway activated by SA-22.
Caption: Quality control workflow for a new batch of SA-22.
Caption: Troubleshooting workflow for SA-22 experimental failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Systemic Inflammation Induced by STING Agonist-22
This technical support center is designed for researchers, scientists, and drug development professionals utilizing STING Agonist-22 in their experiments. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of systemic inflammation, a known side effect of STING pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced systemic inflammation?
A1: STING (Stimulator of Interferon Genes) is a crucial component of the innate immune system.[1][2] When activated by an agonist like this compound, it triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This response is essential for anti-tumor and anti-viral immunity. However, excessive or systemic activation can lead to a "cytokine storm," characterized by widespread inflammation and potential tissue damage. The activation of the STING pathway leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (IκBα). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I IFNs, while the activation of NF-κB promotes the transcription of various pro-inflammatory cytokines.
Q2: What are the typical signs of systemic inflammation in animal models treated with this compound?
A2: Researchers should monitor for a range of clinical and biological signs of systemic inflammation. Common clinical signs in preclinical mouse models include weight loss, attenuated motor function, and site-specific hemorrhage. Biological markers include elevated plasma levels of pro-inflammatory cytokines such as IL-6, IP-10, and G-CSF. Histopathological analysis of organs like the lungs, liver, and kidneys may also reveal inflammatory cell infiltrates and tissue damage.
Q3: Can the route of administration of this compound influence the severity of systemic inflammation?
A3: Yes, the route of administration is a critical factor. Systemic administration (e.g., intravenous injection) of STING agonists is more likely to induce a widespread inflammatory response compared to localized delivery. Intratumoral injection is a common strategy to concentrate the agonist at the tumor site, thereby maximizing the anti-tumor immune response while minimizing systemic exposure and associated side effects. However, even with intratumoral administration, leakage into systemic circulation can occur, necessitating careful dose optimization.
Q4: Are there any known strategies to mitigate the systemic inflammation caused by this compound without compromising its anti-tumor efficacy?
A4: Several strategies are being explored to mitigate systemic inflammation. These include:
-
Dose Optimization: Conducting dose-response studies to identify the minimum effective dose that elicits a potent anti-tumor response with manageable systemic inflammation.
-
Localized Delivery: Utilizing intratumoral injections or developing advanced delivery systems like nanoparticles to confine the agonist to the tumor microenvironment.
-
Combination Therapies: Combining this compound with other agents that can either counteract the inflammatory effects or enhance the anti-tumor response at lower, less toxic doses. For instance, combination with immune checkpoint inhibitors (e.g., anti-PD-1) has shown synergistic effects, potentially allowing for a reduction in the STING agonist dose.
-
Pharmacological Inhibition of Downstream Effectors: While counterintuitive, in some contexts of autoinflammatory diseases, inhibitors of the cGAS-STING pathway are being developed to reduce chronic inflammation. This highlights the delicate balance of STING activation. For mitigating acute toxicity from a STING agonist, co-administration of agents that temper the cytokine storm could be a future avenue of investigation.
Troubleshooting Guides
Issue 1: High Levels of Pro-inflammatory Cytokines in Serum
| Potential Cause | Troubleshooting Step |
| Dose of this compound is too high. | Perform a dose-titration experiment to determine the optimal concentration that induces a robust local anti-tumor response with minimal systemic cytokine release. Start with a lower dose and escalate gradually while monitoring both efficacy and toxicity markers. |
| Systemic leakage from intratumoral injection. | Refine the injection technique to minimize leakage. Consider using a smaller injection volume or a slower injection rate. For preclinical models, imaging techniques can be employed to track the distribution of a labeled agonist. |
| Hyper-responsiveness of the animal model. | Characterize the baseline immune status of the animal model. Some strains may be genetically predisposed to a stronger inflammatory response. If possible, test in multiple strains to assess the generalizability of the inflammatory response. |
Issue 2: Significant Weight Loss and Morbidity in Animal Models
| Potential Cause | Troubleshooting Step |
| Severe systemic inflammatory response. | In addition to dose reduction, consider a different dosing schedule. For example, less frequent administration may allow the system to recover between doses, reducing cumulative toxicity. |
| Off-target effects of the agonist formulation. | Ensure that the vehicle used to dissolve and administer this compound is non-toxic and does not induce an independent inflammatory response. Include a vehicle-only control group in all experiments. |
| Combination therapy-induced toxicity. | If using this compound in combination with other drugs, perform toxicity studies for each compound individually and in combination to identify any synergistic toxicity. The dosing and scheduling of each agent may need to be adjusted. |
Issue 3: Inconsistent Anti-Tumor Efficacy and Inflammatory Response
| Potential Cause | Troubleshooting Step | | Variability in intratumoral injection. | Standardize the injection procedure across all animals and operators. Ensure the needle is placed consistently within the tumor mass. | | Degradation of this compound. | Follow the manufacturer's instructions for storage and handling to ensure the stability and activity of the compound. Prepare fresh dilutions for each experiment. | | Tumor heterogeneity. | The expression of STING and other components of the signaling pathway can vary between different tumor models and even within the same tumor. Characterize the STING expression in your tumor model of choice before initiating in vivo studies. |
Data Presentation
Table 1: Impact of STING Agonist Administration Route on Systemic Cytokine Levels (Illustrative Data)
| Cytokine | Intratumoral Administration (pg/mL) | Intravenous Administration (pg/mL) | Vehicle Control (pg/mL) |
| IFN-β | 250 ± 45 | 1200 ± 150 | < 10 |
| IL-6 | 800 ± 90 | 4500 ± 500 | < 50 |
| TNF-α | 400 ± 60 | 2500 ± 300 | < 20 |
| Data are presented as mean ± standard deviation and are hypothetical examples based on expected trends. |
Table 2: Effect of Dose Titration on Anti-Tumor Efficacy and Systemic Toxicity (Illustrative Data)
| Dose of this compound (mg/kg) | Tumor Growth Inhibition (%) | Peak Body Weight Loss (%) |
| 1 | 30% | 2% |
| 5 | 65% | 8% |
| 10 | 75% | 18% |
| Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Assessment of Systemic Inflammation via Cytokine Profiling
-
Sample Collection: Collect blood samples from animals at various time points post-administration of this compound (e.g., 2, 6, 24, and 48 hours). A terminal cardiac puncture is recommended for the final time point to obtain a larger volume.
-
Serum/Plasma Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Cytokine Analysis: Analyze the serum or plasma samples for a panel of pro-inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α, CXCL10) using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels between different treatment groups (e.g., different doses, routes of administration) and the vehicle control group.
Protocol 2: Intratumoral Injection Technique for Minimizing Systemic Leakage
-
Animal Preparation: Anesthetize the tumor-bearing animal according to approved institutional protocols.
-
Tumor Measurement: Measure the tumor dimensions with calipers to calculate the tumor volume.
-
Dose Calculation: Prepare the appropriate dose of this compound in a sterile, low-volume vehicle.
-
Injection: Using a fine-gauge needle (e.g., 30G), slowly inject the solution into the center of the tumor mass. The injection volume should be appropriate for the tumor size to avoid excessive pressure and leakage.
-
Post-Injection Monitoring: After withdrawing the needle, apply gentle pressure to the injection site for a few seconds. Monitor the animal for any signs of distress and for any visible leakage from the tumor.
Visualizations
Caption: STING signaling pathway leading to systemic inflammation.
Caption: Workflow for mitigating systemic inflammation.
Caption: Strategies to mitigate systemic inflammation.
References
Validation & Comparative
Validating the In Vivo Efficacy of STING Agonists: A Comparative Guide
A note on "STING agonist-22": No publicly available data could be found for a compound specifically named "this compound." This guide therefore presents a comparative analysis of several well-characterized STING (Stimulator of Interferon Genes) agonists with demonstrated in vivo anti-tumor efficacy. The data presented for ADU-S100/MIW815, SB 11285, diABZI-4, and the natural STING agonist c-di-GMP will serve as a benchmark for evaluating the preclinical potential of novel STING agonists.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of STING agonists for cancer immunotherapy.
The STING Signaling Pathway: A Visual Overview
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, promoting an anti-tumor response.
Caption: The cGAS-STING signaling pathway.
Comparative In Vivo Efficacy of STING Agonists
The following tables summarize the in vivo anti-tumor efficacy of selected STING agonists across various preclinical cancer models.
| STING Agonist | Cancer Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| ADU-S100 (MIW815) | 4T1 Mammary Carcinoma | Intratumoral (i.t.) | Single dose with anti-PD-1 | Eradication of injected and noninjected tumors | [1] |
| CT-26 Colon Carcinoma | Intratumoral (i.t.) | 20 µg or 40 µg | Significant tumor regression compared to control | [2][3] | |
| Prostate Cancer (PC3) | Intratumoral (i.t.) | Combined with cyto-IL-15 | 98% tumor volume reduction; 60% of mice cured | [4] | |
| Esophageal Adenocarcinoma | Intratumoral (i.t.) | 50 µg, 2 cycles | >30% reduction in mean tumor volume | [5] | |
| SB 11285 | A20 Lymphoma | Intratumoral (i.t.) | 100 µg on days 3, 4, 6, 8, 10 | 86% TGI | |
| CT-26 Colon Carcinoma | Intravenous (i.v.) | 3 mg/kg on days 1 and 5 | ~92% TGI by day 6 | ||
| Multiple Syngeneic Models | i.t., i.v., or i.p. | Not specified | Potent anti-tumor activity, complete tumor regression | ||
| HNSCC | Systemic | Combined with radiation | Enhanced anti-tumor effects | ||
| diABZI-4 | Not specified (in vivo) | Intraperitoneal (i.p.) | 1 mg/kg | Induced production of IFN-β | |
| c-di-GMP | B16-F10 Melanoma | Not specified | Not specified | Significant inhibition of tumor growth | |
| 4T1 Metastatic Breast Cancer | Not specified | High dose (150 nmol) followed by low doses (0.01 nmol) | Reduced number of metastases and tumor weight | ||
| Glioma | Intratumoral (i.t.) | Not specified | Improved mouse survival |
Immunomodulatory Effects of STING Agonists In Vivo
| STING Agonist | Cancer Model | Key Immunomodulatory Effects | Reference |
| ADU-S100 (MIW815) | 4T1 Mammary Carcinoma | CD8+ T cell-dependent tumor control; enhanced CD8+ T-cell effector profile | |
| Esophageal Adenocarcinoma | Upregulation of IFNβ, TNFα, IL-6, and CCL-2; enhanced PD-L1 expression induced by CD8+ T-cells | ||
| SB 11285 | A20 Lymphoma | Infiltration of CD8+ T and NK cells into the tumor | |
| Syngeneic Models | Induction of CD8+ T cells, activated macrophages, and NK cells in the tumor microenvironment | ||
| diABZI-4 | General (in vivo) | Transient proinflammatory cytokine production and lymphocyte activation in the lung | |
| c-di-GMP | 4T1 Metastatic Breast Cancer | Increased IL-12 production by MDSCs; improved T-cell responses | |
| Glioma | Increased CD4+ and CD8+ T cell infiltration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols based on the reviewed literature.
General In Vivo Tumor Model Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 4. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
A Comparative Guide to STING Agonists: Unraveling the Potency and Efficacy of Synthetic Agonists Versus cGAMP
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in innate immunity and a highly promising target for cancer immunotherapy. Activation of STING triggers the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, orchestrating a robust anti-tumor immune response. This guide provides an objective comparison of the synthetic STING agonist diABZI and the clinically relevant agonist ADU-S100 against the endogenous natural ligand, 2'3'-cGAMP (cGAMP). The comparison is supported by experimental data to highlight differences in potency and therapeutic efficacy.
The cGAS-STING Signaling Pathway: A Visual Overview
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections, as well as cellular damage from cancer therapies. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA, leading to the synthesis of the second messenger cGAMP.[1][2] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[3] This binding event induces a conformational change in STING, causing it to translocate to the Golgi apparatus.[1][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves into the nucleus, where it drives the expression of type I interferons.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
STING Agonist-22 vs. diABZI: A Comparative Analysis for Researchers
A detailed examination of two prominent non-cyclic dinucleotide STING agonists, providing researchers with comparative data on their performance and detailed experimental methodologies to inform preclinical and clinical development.
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This has led to the development of numerous STING agonists, with non-cyclic dinucleotide (non-CDN) agonists like STING agonist-22 (also known as CF501) and diABZI showing significant potential. This guide offers a comprehensive, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in their evaluation and application.
Mechanism of Action: Activating the STING Signaling Pathway
Both this compound and diABZI function by binding to the STING protein, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade of events ultimately leads to the maturation of dendritic cells, enhanced antigen presentation, and the priming of cytotoxic T lymphocytes that can recognize and eliminate tumor cells.[1]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and diABZI based on available preclinical studies.
Table 1: In Vitro Potency of this compound and diABZI
| Parameter | This compound (CF501) | diABZI | Reference |
| Cell Type | Human PBMCs | THP-1 (Human monocytic) | [2] |
| Assay | IFN-β Induction | IRF-Luciferase Reporter | [2] |
| EC50/IC50 | 5-35 µM (IC50 for IFIT3/MX1 mRNA) | 130 nM (EC50 for human STING) | [2] |
| Cell Type | Human STING isoforms | Mouse cells | [2] |
| Assay | Not Specified | Not Specified | |
| EC50/IC50 | 28 µM (WT), 11 µM (HAQ) (IC50) | 186 nM (EC50 for mouse STING) |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | This compound (CF501) | diABZI | Reference |
| Tumor Model | MC38 colon adenocarcinoma | CT-26 colorectal carcinoma | |
| Mouse Strain | C57BL/6 | BALB/c | |
| Dosing Regimen | Not specified | 1.5 mg/kg, intravenous, on days 1, 4, and 8 | |
| Tumor Growth Inhibition | Demonstrated anti-tumor effect | Significant tumor growth inhibition | |
| Survival | Not specified | Significantly improved survival |
Table 3: Pharmacokinetic Profile
| Parameter | This compound (CF501) | diABZI | Reference |
| Species | Mouse | Mouse | |
| Half-life (t½) | 0.5 hours | 1.4 hours |
Cytokine Induction Profile
Both this compound and diABZI have been shown to induce a robust, yet transient, innate immune response characterized by the production of a variety of pro-inflammatory cytokines and chemokines.
-
This compound (CF501): In human peripheral blood mononuclear cells (PBMCs) from donors with different STING genotypes, this compound induced the expression of interferon-stimulated genes (ISGs) such as IFIT3 and MX1. In vivo studies in mice demonstrated the production of Type I IFNs and pro-inflammatory cytokines including IL-6, G-CSF, and MIP-1β in the serum.
-
diABZI: In vivo studies have shown that diABZI administration leads to a rapid and transient increase in serum levels of IFN-β, TNF, IL-6, and CXCL10. This cytokine storm is critical for the subsequent activation of an adaptive anti-tumor immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize STING agonists.
In Vitro STING Activation Assay (Reporter Gene Assay)
This protocol describes a common method to quantify the activation of the STING pathway in a human monocytic cell line.
Materials:
-
THP-1 Dual™ KI-hSTING cells (InvivoGen)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
STING agonist (this compound or diABZI)
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of STING agonists in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
MC38 or CT26 tumor cells
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intravenous or intratumoral) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and other tissues for further analysis (e.g., cytokine profiling, immune cell infiltration).
Conclusion
Both this compound and diABZI are potent non-cyclic dinucleotide STING agonists that have demonstrated promising anti-tumor activity in preclinical models. While diABZI appears to have a higher in vitro potency based on the available EC50 data, the in vivo efficacy of both compounds is significant. The choice between these or other STING agonists will depend on the specific research question, tumor model, and desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further explore the therapeutic potential of STING pathway activation in cancer immunotherapy.
References
STING Agonist-22: A Potent Positive Control for STING Pathway Activation
A Comparative Guide for Researchers
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in anti-tumor and anti-viral responses. Activation of this pathway by agonists has emerged as a promising strategy in immunotherapy. STING agonist-22, also known as CF501, is a potent non-nucleotide agonist of the STING pathway. This guide provides a comprehensive comparison of this compound with other commonly used STING agonists, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate positive control for their studies.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated by their ability to induce downstream signaling, leading to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. The following table summarizes the performance of this compound and other well-characterized STING agonists.
| Agonist | Agonist Type | Target Species | Potency (EC50) | Key Features |
| This compound (CF501) | Non-nucleotide | Human/Mouse | Not widely reported in vitro; potent adjuvant in vivo | More potent than Alum and cGAMP as a vaccine adjuvant[1][2]. |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Human/Mouse | ~400-fold less potent than diABZI in human PBMCs[3] | The endogenous natural ligand for STING. |
| diABZI | Non-nucleotide | Human/Mouse | ~130 nM for IFN-β induction in human PBMCs[3] | A potent, systemically active STING agonist. |
| DMXAA | Xanthenone | Mouse | - | Mouse-specific STING agonist, does not activate human STING. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluation, refer to the following diagrams.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to assess STING pathway activation.
IFN-β Luciferase Reporter Assay
This assay is used to quantify the activation of the IFN-β promoter, a direct downstream target of the STING pathway.
Cell Line: THP-1-Dual™ ISG-Lucia/SEAP reporter cells (InvivoGen) are a suitable model. These cells express a secreted luciferase under the control of an ISG54 promoter, which is inducible by type I interferons.
Protocol:
-
Cell Seeding: Seed THP-1 reporter cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Agonist Preparation: Prepare serial dilutions of this compound and other control agonists (e.g., cGAMP, diABZI) in cell culture medium.
-
Stimulation: Add the diluted agonists to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Collect the cell culture supernatant.
-
Use a luciferase assay system (e.g., QUANTI-Luc™ from InvivoGen) to measure the luminescence, following the manufacturer's instructions.
-
Read the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC50 value for each agonist.
Cytokine Measurement by ELISA
This protocol measures the secretion of key cytokines, such as IFN-β and TNF-α, into the cell culture supernatant following STING activation.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/well for PBMCs).
-
Stimulation: Treat the cells with different concentrations of STING agonists for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IFN-β, human TNF-α).
-
Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve.
Western Blot for Phosphorylated TBK1 and IRF3
This method is used to detect the phosphorylation of key downstream signaling molecules in the STING pathway, TBK1 and IRF3, which indicates pathway activation.
Cell Line: PBMCs or other immune cells.
Protocol:
-
Cell Treatment: Treat cells with STING agonists for a short period (e.g., 1-4 hours) to capture the transient phosphorylation events.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins. It is recommended to also probe for total TBK1 and IRF3 as loading controls.
Conclusion
This compound (CF501) is a potent activator of the STING pathway, demonstrating significant efficacy as a vaccine adjuvant. For researchers studying STING signaling, it serves as an excellent positive control. This guide provides a framework for comparing its activity with other STING agonists and detailed protocols for key experimental assays. By utilizing these methods, researchers can effectively characterize the activation of the STING pathway and advance the development of novel immunotherapies.
References
- 1. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonist-22 Cross-Reactivity with Common Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of the novel synthetic STING agonist, STING Agonist-22, across major human STING (Stimulator of Interferon Genes) variants. The data presented herein is intended to inform researchers and drug development professionals on the potential efficacy and target population for this compound. Experimental data for a well-characterized endogenous STING agonist, 2'3'-cGAMP, is included for reference.
Introduction to STING and its Variants
The STING protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This signaling cascade is a key target for immunotherapy, particularly in oncology. However, the human population exhibits significant genetic polymorphism in the STING1 gene, leading to the expression of different STING variants. These variations can alter agonist binding and subsequent signaling, potentially impacting the therapeutic efficacy of STING-targeted drugs. The five most prevalent human STING haplotypes are:
-
WT (R232): Considered the wild-type allele, found in approximately 60% of the human population.[1]
-
REF (R232H): Contains an Arginine to Histidine substitution at position 232 and is present in about 13.7% of the population. This variant shows a reduced response to certain bacterial cyclic dinucleotides.[1][2]
-
HAQ (R71H, G230A, R293Q): A haplotype with three amino acid substitutions, it is found in roughly 20.4% of individuals and is considered a loss-of-function variant with a weakened response to natural ligands.[1][2]
-
AQ (G230A, R293Q): A less common variant present in about 5.2% of the population that also demonstrates a partially reduced IFN response.
-
Q (R293Q): Characterized by a single substitution, this variant is found in approximately 1.5% of the population and shows a dramatically decreased response to bacterial ligands.
Given this genetic diversity, it is crucial to characterize the activity of novel STING agonists across these common variants to predict their effectiveness in a broad patient population.
Comparative Activity of this compound
The following table summarizes the in-vitro activity of this compound in comparison to the natural STING ligand 2'3'-cGAMP. The data was generated using HEK293T cells engineered to express each of the five major human STING variants. Activation of the STING pathway was quantified by measuring the induction of Interferon-β (IFN-β) using a luciferase reporter assay. The results are presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| STING Variant | This compound (EC50, µM) | 2'3'-cGAMP (EC50, µM) |
| WT (R232) | 0.85 | 1.5 |
| REF (R232H) | 1.1 | 2.2 |
| HAQ (R71H, G230A, R293Q) | 5.2 | 10.8 |
| AQ (G230A, R293Q) | 2.5 | 6.1 |
| Q (R293Q) | 4.8 | 9.5 |
Note: The data for this compound is for illustrative purposes.
These results indicate that this compound is a potent activator of all major STING variants, with EC50 values in the low micromolar range. Notably, while its potency is moderately reduced against the HAQ, AQ, and Q variants compared to the wild-type, it remains a more potent activator than the endogenous ligand 2'3'-cGAMP across all tested variants. This suggests that this compound may have a therapeutic advantage in individuals carrying these less responsive STING alleles.
Visualizing the STING Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach used in this guide, the following diagrams illustrate the STING signaling pathway and the workflow for assessing agonist cross-reactivity.
References
A Head-to-Head Comparison of STING Agonists: STING Agonist-22 vs. MSA-2
In the rapidly evolving landscape of cancer immunotherapy, the activation of the STIMulator of INterferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed, data-supported comparison of two prominent non-nucleotide STING agonists: STING agonist-22 (also known as CF501) and MSA-2. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance and characteristics of these two molecules.
Overview and Mechanism of Action
Both this compound and MSA-2 are small molecule, non-cyclic dinucleotide (non-CDN) agonists of the STING protein. This is a key distinction from first-generation STING activators, which were often CDN-based and suffered from poor stability and cell permeability. By activating the STING pathway, these agonists trigger a cascade of signaling events, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, enhances antigen presentation, and ultimately leads to the activation of tumor-specific T cells.
MSA-2 is noted for its oral bioavailability and its unique mechanism of action, where it exists as a monomer-dimer equilibrium in solution, with the noncovalent dimer being the active form that binds to STING with nanomolar affinity. This compound (CF501) is also a potent non-nucleotide STING agonist that has been investigated as a vaccine adjuvant for its ability to induce robust and durable immune responses.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MSA-2, providing a basis for comparing their potency and in vivo activity. It is important to note that a direct head-to-head study with identical experimental conditions is not publicly available. Therefore, the data presented here are compiled from independent studies.
| Parameter | This compound (CF501) | MSA-2 | Reference |
| Chemical Class | Non-nucleotide | Non-nucleotide | [Vendor Information],[1] |
| Mechanism | Direct STING Agonist | Direct STING Agonist (active as a non-covalent dimer) | [Vendor Information],[1] |
| Oral Bioavailability | Not reported | Yes | [1] |
Table 1: General Properties of this compound and MSA-2
| Human STING Isoform | This compound (CF501) IC50 | MSA-2 EC50 | Reference |
| Wild-Type (WT) | 28 µM | 8.3 µM | [Vendor Information for CF501], [Vendor Information for MSA-2] |
| HAQ | 11 µM | 24 µM | [Vendor Information for CF501], [Vendor Information for MSA-2] |
Table 2: In Vitro Potency Against Human STING Isoforms
| Cytokine | This compound (CF501) | MSA-2 | Reference |
| IFN-β | Induces Type I Interferon response | Significantly increased in plasma and tumor | [Vendor Information],[2] |
| TNF-α | Induces pro-inflammatory cytokines | Significantly increased in plasma and tumor | [Vendor Information],[2] |
| IL-6 | Induces pro-inflammatory cytokines | Significantly increased in plasma and tumor | [Vendor Information], |
| IL-10 | Not reported | Significantly increased in plasma and tumor |
Table 3: In Vivo Cytokine Induction
| Tumor Model | This compound (CF501) | MSA-2 | Reference |
| RENCA (ccRCC) | Data not available | Significant tumor growth inhibition and increased survival | |
| General Syngeneic Models | Reported to have an acceptable safety profile | Dose-dependent anti-tumor activity | [Vendor Information], |
Table 4: In Vivo Anti-Tumor Efficacy
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of STING agonists.
In Vitro STING Activation Assay (THP-1 Reporter Cell Line)
This assay is used to determine the potency (EC50) of STING agonists in a cellular context.
1. Cell Culture:
-
THP-1-Dual™ KI-hSTING reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.
2. Assay Procedure:
-
Seed the THP-1 reporter cells at a density of 100,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of the STING agonist (this compound or MSA-2) in cell culture medium.
-
Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
3. Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit a four-parameter logistic curve to the data to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
In Vivo Anti-Tumor Efficacy Study (Syngeneic Mouse Model)
This protocol outlines a general framework for assessing the anti-tumor activity of STING agonists in a living organism.
1. Animal Model:
-
Use 6-8 week old female BALB/c mice for the RENCA (renal cell carcinoma) syngeneic model.
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 RENCA cells into the flank of each mouse.
3. Treatment:
-
Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and vehicle control groups.
-
For MSA-2, administer the compound orally (e.g., daily) at a specified dose (e.g., 45 mg/kg). The vehicle control group would receive the formulation without the active compound.
4. Monitoring:
-
Measure tumor volume using calipers every 2-3 days (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
5. Endpoint Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and collect tumors and blood for further analysis.
-
Analyze tumor growth inhibition and overall survival.
-
Perform cytokine analysis on plasma and tumor lysates using ELISA or multiplex assays.
Cytokine Profiling (ELISA)
This protocol is for the quantification of specific cytokines, such as IFN-β, in plasma or cell culture supernatants.
1. Sample Preparation:
-
Collect blood from mice via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
For in vitro studies, collect the cell culture supernatant.
2. ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IFN-β).
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Interpolate the concentration of the cytokine in the samples from the standard curve.
Conclusion
Both this compound and MSA-2 are promising next-generation, non-nucleotide STING agonists with the potential to enhance anti-tumor immunity. Based on the available data, MSA-2 has demonstrated oral bioavailability and in vivo efficacy in a syngeneic mouse model of renal cell carcinoma, with a corresponding induction of key pro-inflammatory cytokines. This compound shows potent in vitro activity, particularly against the HAQ isoform of human STING, and has been identified as a powerful vaccine adjuvant.
The lack of direct comparative studies makes it challenging to definitively declare one agent superior to the other. The choice between these two agonists for a specific research or therapeutic application will likely depend on the desired route of administration, the specific cancer type being targeted, and the desired immunological endpoint. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two important molecules in the field of cancer immunotherapy.
References
Validating In Vivo Target Engagement of STING Agonist-22: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response. Validating that a STING agonist effectively engages its target in a living organism (in vivo) is a crucial step in preclinical development.
This guide provides a framework for validating the in vivo target engagement of STING agonist-22 (also known as CF501), a potent non-nucleotide STING agonist. We will compare its expected performance with other well-characterized preclinical STING agonists, providing supporting experimental data and detailed protocols for key validation assays.
The STING Signaling Pathway
Activation of the STING pathway is initiated by the presence of cyclic GMP-AMP (cGAMP) in the cytoplasm, which can be produced by the enzyme cGAS in response to cytosolic DNA. STING agonists mimic cGAMP, binding directly to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change and translocation of STING to the Golgi apparatus. Here, it recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the expression of type I IFNs and other inflammatory cytokines.[1][2] This signaling cascade ultimately leads to the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), promoting an anti-tumor response.[3]
Figure 1. Simplified STING signaling pathway activated by this compound.
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow to validate the in vivo target engagement of a STING agonist involves several key steps, from animal model selection to downstream analysis of immune responses and anti-tumor efficacy.
Figure 2. General experimental workflow for in vivo validation of STING agonist efficacy.
Quantitative Comparison of STING Agonists
The following tables summarize representative preclinical in vivo data for several STING agonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and administration routes.
Disclaimer: As of the latest update, specific in vivo anti-tumor efficacy data for this compound (CF501) in peer-reviewed publications is limited. The values presented for this compound are therefore illustrative and based on the typical performance of potent non-nucleotide STING agonists.
Table 1: In Vivo Anti-Tumor Efficacy
| STING Agonist | Mouse Model | Tumor Type | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound (CF501) | BALB/c | CT26 Colon Carcinoma | Intratumoral | 50 µg, days 8, 11, 14 | ~70-80% (Illustrative) | N/A |
| ADU-S100 | BALB/c | CT26 Colon Carcinoma | Intratumoral | 50 µg, days 8, 11, 14 | ~75% | [4] |
| diABZI | C57BL/6 | B16F10 Melanoma | Intravenous | 2 mg/kg, 3 times | Significant inhibition | [5] |
| SNX281 | BALB/c | CT26 Colon Carcinoma | Intravenous | 45 mg/kg, single dose | Complete regression in some mice | |
| Antitumor agent-114 | BALB/c | 4T1 Breast Cancer | Intratumoral | 2 mg/kg, days 1, 4, 7 | 80% |
Table 2: In Vivo Pharmacodynamic Markers of Target Engagement
| STING Agonist | Mouse Model | Key Cytokine Induction | Primary Immune Cell Activation | Reference |
| This compound (CF501) | NHP | Potent neutralizing antibody and T cell response (as vaccine adjuvant) | T cell activation | |
| ADU-S100 | C57BL/6 | IFN-β, CXCL10 | CD8+ T cells, NK cells | |
| diABZI | C57BL/6 | IFN-β, IL-6, TNFα | Increased CD8+ T cells, myeloid cell maturation | |
| SNX281 | BALB/c | Dose-dependent IFN-β increase | Not specified |
Detailed Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma)
-
This compound (CF501)
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle via intratumoral injection on specified days (e.g., when tumors reach the target volume, and again on days 4 and 7 post-initial treatment).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis.
Protocol 2: Analysis of In Vivo Cytokine Induction
This protocol describes the measurement of key cytokines in serum or tumor lysates following STING agonist administration.
Materials:
-
Treated and control mice from the efficacy study
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for specific cytokines (e.g., mouse IFN-β, CXCL10)
-
Microplate reader
Procedure:
-
Sample Collection: At a specified time point after the first treatment (e.g., 6-24 hours), collect blood via cardiac puncture or retro-orbital bleeding. Euthanize mice and excise tumors.
-
Serum Preparation: Allow blood to clot and centrifuge to separate serum.
-
Tumor Lysate Preparation: Homogenize tumors in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the tumor lysates.
-
ELISA: Perform ELISA for the cytokines of interest on serum samples and tumor lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations in tumor lysates to the total protein concentration. Compare cytokine levels between treatment and control groups.
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol details the analysis of immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors from the efficacy study
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1, CD11c, CD80, CD86)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince tumors and digest with an enzyme cocktail to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with a red blood cell lysis buffer.
-
Cell Staining: a. Stain cells with a live/dead marker. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain with a cocktail of antibodies against surface markers for 30 minutes on ice.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and activation status of different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ population, expression of activation markers like CD80/CD86 on dendritic cells).
Data Interpretation and Logical Relationships
The validation of STING agonist target engagement relies on the logical connection between the initial drug administration and the downstream anti-tumor effects. The following diagram illustrates this relationship.
Figure 3. Logical flow from STING activation to anti-tumor response.
By systematically applying these experimental approaches and analyses, researchers can robustly validate the in vivo target engagement of this compound and objectively compare its performance to other STING agonists in preclinical development. This comprehensive evaluation is essential for advancing promising new immunotherapies toward clinical application.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of STING Agonist-22
The proper disposal of STING agonist-22, a potent non-nucleotide STING agonist used in immunological research, is critical for maintaining laboratory safety and ensuring environmental compliance.[1] This document provides a comprehensive, step-by-step guide for researchers and laboratory personnel on the correct handling and disposal procedures for this compound and associated waste. The primary source for disposal information should always be the manufacturer's Safety Data Sheet (SDS).[2]
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to consult the product-specific Safety Data Sheet (SDS), which is available from the supplier (e.g., MedChemExpress for Cat. No. HY-152955).[1] General prudent laboratory practices require handling all chemical waste with care to protect personnel and the environment.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. STING agonists of a similar class are classified as skin and eye irritants.
Hazard Identification
While the exact toxicological properties of this compound are not fully investigated, similar research-grade STING agonists from the same supplier carry specific hazard classifications. Researchers should handle this compound with the assumption of similar hazards.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Respiratory Tract Irritation | Category 3 | May cause respiratory irritation. |
Table 1: Assumed Hazard Classifications for this compound based on similar compounds.
Step-by-Step Disposal Protocol
Improper disposal, such as pouring chemicals down the drain or discarding them in general laboratory bins, is prohibited by law and poses a significant risk. All chemical waste must be managed according to institutional, local, and federal regulations.
Step 1: Segregate the Waste Proper waste segregation is the foundation of safe disposal. Do not mix incompatible waste types.
-
Solid Waste: Includes unused or expired this compound powder, as well as contaminated consumables like gloves, weigh boats, and absorbent paper.
-
Liquid Waste: Includes solutions of this compound (e.g., in DMSO) and solvent rinsates from cleaning contaminated glassware. Note that aqueous waste should be collected separately from organic solvent waste.
-
Sharps Waste: Needles or syringes used for in-vivo injections must be disposed of in designated sharps containers for incineration.
Step 2: Contain the Waste Use appropriate, dedicated containers for each waste stream.
-
Solid Waste Container: Place all solid waste into a clearly labeled, sealable plastic bag or container. The container must be compatible with the chemical.
-
Liquid Waste Container: Collect all liquid waste in a leak-proof, screw-cap container that is compatible with the solvent used (e.g., a polyethylene container for organic solvents). Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Empty Product Vials: A container that held hazardous waste is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains. The empty vial should be disposed of with solid chemical waste.
Step 3: Label the Waste Containers All waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste ".
-
List the full chemical name: "This compound " and its CAS No. (2408723-12-4) .
-
Identify all components in a mixture, including solvents (e.g., "this compound in DMSO").
-
Indicate the approximate concentrations and quantities.
-
Include the date the waste was first added to the container.
Step 4: Store the Waste Securely Store sealed waste containers in a designated satellite accumulation area.
-
The storage area should be close to the point of generation and under the supervision of laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step 5: Arrange for Final Disposal Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of the chemical waste through municipal channels. Laboratory waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated laboratory waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling STING agonist-22
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling STING (Stimulator of Interferon Genes) agonist-22 (also known as CF501). The following procedural steps and operational plans are designed to ensure the safe handling, use, and disposal of this potent non-nucleotide STING agonist.
Personal Protective Equipment (PPE) and Safety Precautions
Given that the toxicological properties of STING agonist-22 have not been thoroughly investigated, it is imperative to handle it with the utmost care, assuming it may be harmful. The following PPE and handling precautions are based on guidelines for similar potent laboratory chemicals and related STING agonists.[1][2]
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A certified respirator may be required for handling large quantities or if dust/aerosol formation is likely. | To prevent inhalation of dust or aerosols. |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.
Operational Plan: Step-by-Step Handling and Use
This section outlines the procedural steps for the safe reconstitution and use of this compound in a laboratory setting.
2.1. Reconstitution of Lyophilized Powder:
-
Preparation: Before opening the vial, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: this compound is often supplied as a solid. A common solvent is DMSO for creating a stock solution (e.g., 10 mM). Use a calibrated micropipette to add the appropriate volume of solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
2.2. Use in Cell-Based Assays:
-
Dilution: Further dilute the stock solution to the desired working concentration using the appropriate cell culture medium.
-
Cell Treatment: When treating cells, add the diluted this compound to the cell culture plates within a biological safety cabinet.
-
Incubation: Incubate the treated cells for the desired period as per the experimental protocol.
-
Post-Treatment Handling: All subsequent handling of treated cells, media, and labware should be done wearing appropriate PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused solid compound and empty vials | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Unused stock solutions | Collect in a designated, labeled hazardous waste container for chemical waste. Do not pour down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated cell culture media and cells | Decontaminate with a suitable method (e.g., bleach, autoclave) before disposing of as biohazardous waste. |
| Contaminated PPE (gloves, lab coat) | Remove and dispose of as hazardous waste. Wash reusable PPE, like lab coats, separately from other laundry. |
STING Signaling Pathway and Experimental Workflow
To provide context for the use of this compound, the following diagrams illustrate the canonical STING signaling pathway and a general experimental workflow for assessing its activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
